molecular formula C4H8Cl2 B089584 1,4-Dichlorobutane CAS No. 110-56-5

1,4-Dichlorobutane

Cat. No.: B089584
CAS No.: 110-56-5
M. Wt: 127.01 g/mol
InChI Key: KJDRSWPQXHESDQ-UHFFFAOYSA-N
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Description

1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichlorobutane
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InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2
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InChI Key

KJDRSWPQXHESDQ-UHFFFAOYSA-N
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Canonical SMILES

C(CCCl)CCl
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Molecular Formula

C4H8Cl2
Record name 1,4-DICHLOROBUTANE
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DSSTOX Substance ID

DTXSID5021918
Record name 1,4-Dichlorobutane
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Molecular Weight

127.01 g/mol
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Physical Description

1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO]
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Record name Butane, 1,4-dichloro-
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Boiling Point

309 °F at 760 mmHg (NTP, 1992)
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Flash Point

104 °F (NTP, 1992)
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Density

1.1408 (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg]
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CAS No.

110-56-5
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Melting Point

-35.1 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorobutane, a key chemical intermediate, exhibits a flexible molecular structure characterized by a dynamic equilibrium of several conformers. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, physical properties, and interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon data from gas-phase electron diffraction (GED) and ab initio computational studies. It details the geometric parameters of the most stable conformers, their relative energies and populations, and the methodologies employed in these advanced structural analyses.

Molecular Structure of this compound

The molecular structure of this compound (C₄H₈Cl₂) is defined by the connectivity of its atoms and the rotational angles around its single carbon-carbon bonds. These rotations give rise to various conformers, each with a distinct three-dimensional geometry and associated potential energy. The primary methods for elucidating these structures are experimental techniques like gas-phase electron diffraction (GED) and computational approaches such as ab initio calculations.

A pivotal study in the field, conducted by Aarset, Hagen, and Stoelevik, provided a detailed conformational analysis of this compound. Their work, combining GED experiments with ab initio calculations, revealed the presence of multiple conformers in the gas phase.[1]

Conformational Analysis

The conformational landscape of this compound is primarily determined by the torsion angles around the C1-C2, C2-C3, and C3-C4 bonds. The notation for the conformers describes the dihedral angles of the Cl-C-C-C and C-C-C-C backbones. The dominant conformers are staggered arrangements, which minimize steric hindrance. The key conformers identified are designated as G-AA, G-G-G-, and G+AG-, where 'G' refers to a gauche arrangement (approximately 60° dihedral angle) and 'A' refers to an anti arrangement (approximately 180° dihedral angle).

The conformational equilibrium is a dynamic state where the molecule constantly interconverts between these different forms. The population of each conformer is determined by its relative energy, with lower energy conformers being more abundant.

Conformational Energies and Populations

Table 1: Conformational Composition of this compound in the Gas Phase [1]

ConformerComposition (%)
G-G-G-33 ± 12
G-AA25 ± 12
G+AG-21 ± 12

These results indicate that the G-G-G- conformer is the most abundant and therefore the most stable in the gas phase, followed by the G-AA and G+AG- conformers.

Geometric Parameters

The precise geometric parameters, including bond lengths and bond angles, for the most stable conformers have been determined through the combined GED and ab initio studies. The parameters for the most abundant G-G-G- conformer are presented below.

Table 2: Geometric Parameters of the G-G-G- Conformer of this compound [1]

ParameterValue
Bond Lengths (rg, Å)
C-H1.108 ± 0.007
C-C1.523 ± 0.003
C-Cl1.802 ± 0.003
Bond Angles (°)
∠CCC116.3 ± 0.6
∠C2C1Cl112.4 ± 0.4
∠C2C1H112.2 ± 3.4
∠C1C2H109.1 ± 2.4

Visualization of Conformational Relationships

The relationship between the principal conformers of this compound can be visualized as a network of interconverting structures. The following diagram illustrates the connectivity between the key staggered conformers.

G cluster_conformers This compound Conformers GAA G-AA GAG G+AG- GAA->GAG Rotation GGG G-G-G- GGG->GAA Rotation GAG->GGG Rotation

Figure 1: Conformational interconversion of this compound.

Experimental and Computational Protocols

The determination of the molecular structure and conformational composition of this compound relies on sophisticated experimental and computational techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases.

Experimental Workflow:

G cluster_ged Gas-Phase Electron Diffraction Workflow Sample This compound (gas) Scattering Scattering Sample->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detector Detector Plate Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern Analysis Data Analysis DiffPattern->Analysis Structure Molecular Structure Analysis->Structure

Figure 2: Workflow for Gas-Phase Electron Diffraction.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

  • Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Detection: The scattered electrons form a diffraction pattern on a detector plate.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other.

  • Structural Refinement: A theoretical model of the molecule's structure, including the different conformers and their populations, is refined to best fit the experimental data.

Ab Initio Calculations

Ab initio (from first principles) calculations are a set of quantum chemistry methods used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, energy, and geometry.

Computational Workflow:

G cluster_abinitio Ab Initio Calculation Workflow Input Input: Atomic Coordinates Method Select Method and Basis Set (e.g., MP2/6-311+G(2d,2p)) Input->Method SCF Self-Consistent Field (SCF) Calculation Method->SCF Opt Geometry Optimization SCF->Opt Output Output: Energies, Geometries, Frequencies Opt->Output

Figure 3: Workflow for Ab Initio Calculations.

Methodology:

  • Initial Structure: An initial guess for the geometry of each conformer of this compound is generated.

  • Method and Basis Set Selection: A theoretical method (e.g., Møller-Plesset perturbation theory of the second order, MP2) and a basis set (e.g., 6-311+G(2d,2p)) are chosen. The basis set is a set of mathematical functions used to describe the atomic orbitals.

  • Self-Consistent Field (SCF) Calculation: The Schrödinger equation is solved iteratively until a self-consistent solution for the electronic wavefunction and energy is found.

  • Geometry Optimization: The positions of the atoms are systematically varied to find the geometry with the lowest energy, corresponding to a stable conformer.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies). These calculations also provide thermodynamic data.

  • Conformational Energy Profile: The potential energy surface is scanned by systematically changing the dihedral angles to map out the energy landscape and identify all stable conformers and the transition states between them.

Conclusion

The conformational analysis of this compound reveals a complex equilibrium of multiple staggered conformers in the gas phase. The combination of gas-phase electron diffraction and ab initio calculations has provided a detailed picture of the molecular structure, identifying the G-G-G-, G-AA, and G+AG- conformers as the most significant contributors to the conformational mixture. The quantitative data on their geometric parameters and relative populations are essential for a deeper understanding of the chemical behavior of this compound and for its application in synthetic chemistry and drug development. The methodologies outlined in this guide represent the state-of-the-art in conformational analysis and can be applied to a wide range of flexible molecules.

References

Spectroscopic Analysis of 1,4-Dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorobutane, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is structured to facilitate a deeper understanding of the compound's structural characteristics through spectroscopic elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~3.6Multiplet2H, -CH₂-Cl
~2.0Multiplet2H, -CH₂-

Note: The signals in the ¹H NMR spectrum of this compound appear as complex multiplets rather than simple triplets due to the chemical and magnetic non-equivalence of the protons.[1]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~44.8-CH₂-Cl
~30.5-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H Stretch
1440MediumC-H Bend (Scissoring)
1262MediumC-H Bend (Wagging)
~730StrongC-Cl Stretch
Mass Spectrometry (MS)

Key Fragmentation Data (Electron Ionization)

m/zRelative Abundance (%)Proposed Fragment
126Low[M]⁺ (Molecular Ion, C₄H₈³⁵Cl₂)
90~30[C₃H₃³⁵Cl]⁺
75~5[C₃H₄³⁵Cl]⁺
62~15[C₄H₈]⁺
55100[C₄H₇]⁺

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern for chlorine-containing fragments.[2] Fragments with one chlorine atom will show peaks at m/z and m/z+2 in an approximate 3:1 ratio, while fragments with two chlorine atoms will show peaks at m/z, m/z+2, and m/z+4.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • ¹H NMR Spectroscopy : The spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher.[3] Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Spectroscopy : The spectrum is typically acquired on the same instrument. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment. To obtain quantitative data, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (nOe).[4]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the ATR crystal.[3] The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[3]

Mass Spectrometry (MS)

The mass spectrum of the volatile liquid this compound is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.[2]

  • Sample Preparation : The sample is diluted in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 µg/mL.[2]

  • Gas Chromatography (GC) :

    • Injector : A split/splitless injector is used in split mode with a split ratio of 50:1 and a temperature of 250 °C.[2]

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase) is used for separation.[2]

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[2]

    • Oven Temperature Program : The oven temperature is initially held at 40 °C for 2 minutes and then ramped up to 200 °C at a rate of 10 °C/min.[2]

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electron Ionization (EI) is employed.[2]

    • Electron Energy : A standard electron energy of 70 eV is used.[2]

    • Ion Source Temperature : The ion source is maintained at 230 °C.[2]

    • Quadrupole Temperature : The quadrupole mass analyzer is kept at 150 °C.[2]

    • Mass Range : The mass-to-charge ratio (m/z) is scanned over a range of 25-150.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of spectroscopic analysis for this compound.

References

1H NMR and 13C NMR spectral analysis of 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Dichlorobutane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It includes a comprehensive presentation of spectral data, detailed experimental protocols for sample preparation and data acquisition, and a logical visualization of the molecule's spectral correlations. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development who utilize NMR spectroscopy for routine structural characterization.

Introduction

This compound (C₄H₈Cl₂) is a halogenated aliphatic compound featuring a symmetrical four-carbon chain with chlorine atoms at the terminal positions (C1 and C4). This symmetry profoundly influences its NMR spectra. While a cursory examination might predict simple first-order spectra, the molecule exhibits more complex second-order effects due to the magnetic non-equivalence of chemically equivalent protons. A thorough understanding of these spectra is crucial for its identification and for distinguishing it from its isomers.

¹H NMR Spectral Analysis

Due to the plane of symmetry bisecting the C2-C3 bond, the protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This results in two distinct signals in the ¹H NMR spectrum. However, the protons on C1 are not magnetically equivalent to the protons on C4, leading to more complex splitting patterns than simple triplets.[1] This phenomenon, known as an AA'BB' spin system, results in the appearance of two complex multiplets.

  • α-protons (Cl-CH₂-) : The protons on the carbons directly bonded to the chlorine atoms (C1 and C4) are deshielded by the electronegative halogen and appear further downfield.

  • β-protons (-CH₂-CH₂-Cl) : The protons on the internal carbons (C2 and C3) are less deshielded and appear further upfield.

Table 1: ¹H NMR Data for this compound (CDCl₃)
Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-4 (α-protons)~3.6Multiplet4H
H-2, H-3 (β-protons)~2.0Multiplet4H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The symmetry of this compound results in only two signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the two chemically non-equivalent sets of carbon atoms.

  • C1 and C4 : These carbons are directly attached to the electronegative chlorine atoms, causing them to be significantly deshielded and appear downfield.

  • C2 and C3 : These internal carbons are less affected by the chlorine atoms and thus appear more upfield.

Table 2: ¹³C NMR Data for this compound (CDCl₃)
Carbon (Assignment)Chemical Shift (δ, ppm)
C1, C4~44.5
C2, C3~30.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

Precise and careful sample preparation is critical for acquiring high-quality NMR spectra.[2]

Sample Preparation
  • Quantity : For a standard 5 mm NMR tube, weigh the appropriate amount of sample.

    • ¹H NMR : 5-25 mg of this compound is typically sufficient.[3]

    • ¹³C NMR : A more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[3]

  • Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[4] The solvent provides the deuterium signal for the field-frequency lock and will not produce large interfering signals in the ¹H spectrum.[5]

  • Dissolution & Filtration : Place the sample in a small, clean vial and add the deuterated solvent. Ensure complete dissolution. Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry NMR tube.[4] This step is crucial to remove any particulate matter that can degrade spectral resolution.[2]

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[6] However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can also be used for referencing.[3]

Data Acquisition
  • Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 300-700 MHz).

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which narrows the peak widths and improves resolution.[5]

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[4]

Visualization of Spectral Correlations

The following diagram illustrates the structure of this compound and the logical relationship between its unique nuclei and their corresponding NMR signals.

G cluster_molecule This compound Structure cluster_signals NMR Signals C1 C1 C2 C2 C1->C2 C_alpha ¹³C Signal ~44.5 ppm C1->C_alpha p1 C1->p1 C3 C3 C2->C3 C_beta ¹³C Signal ~30.0 ppm C2->C_beta p2 C2->p2 C4 C4 C3->C4 C3->C_beta p3 C3->p3 Cl4 Cl C4->Cl4 C4->C_alpha p4 C4->p4 Cl1 Cl Cl1->C1 H_alpha ¹H Signal ~3.6 ppm (Multiplet) H_beta ¹H Signal ~2.0 ppm (Multiplet) p1->H_alpha p2->H_beta p3->H_beta p4->H_alpha

Caption: Structural correlation map for this compound NMR signals.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane: Focusing on the C-Cl Stretching Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1,4-dichlorobutane, with a particular focus on the carbon-chlorine (C-Cl) stretching vibrations. This information is critical for the structural elucidation and conformational analysis of this molecule, which can be a key building block or impurity in pharmaceutical manufacturing.

Introduction to the Infrared Spectroscopy of Alkyl Halides

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. The C-X (where X is a halogen) stretching vibration in alkyl halides is a key diagnostic tool. For chloroalkanes, the C-Cl stretching absorption typically appears in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including the substitution pattern and the conformational geometry of the molecule.

Conformational Analysis of this compound

This compound is a flexible molecule with nine stable or metastable conformers predicted by ab initio calculations. These conformers arise from rotation around the C-C single bonds, leading to different spatial arrangements of the two chlorine atoms. The most stable conformers are the anti and gauche forms, which exhibit distinct spectroscopic signatures. The study of the vibrational spectra of this compound, including both infrared and Raman spectroscopy, is essential for understanding its conformational preferences in different phases (solid, liquid, and gas). A comprehensive assignment of the fundamental vibrations has been performed for the conformer with Cᵢ symmetry, and specific bands have been identified for the C₂ₕ conformer.

Due to the complexity of the overlapping bands in the liquid and gas phases, detailed interpretation of the spectrum to determine the precise composition of conformers can be challenging. However, the analysis of the C-Cl stretching region provides valuable insights into the conformational equilibrium.

The C-Cl Stretching Frequency in this compound

The carbon-chlorine stretching vibrations in this compound are of particular interest as their frequencies are directly influenced by the dihedral angle between the C-Cl bonds and the rest of the carbon chain. This makes the C-Cl stretch a sensitive probe of the conformational state.

Different conformers of this compound will exhibit distinct C-Cl stretching frequencies. For instance, the trans (anti) and gauche conformers are expected to have different vibrational energies for their C-Cl bonds due to differences in steric and electronic environments. While specific experimentally observed and calculated frequencies for each of the nine conformers are detailed in specialized literature, accessing the full text of these primary research articles can be a barrier. However, the general principle is that the frequency of the C-Cl stretch will vary depending on the rotational isomer.

Table 1: Expected C-Cl Stretching Frequency Ranges for this compound Conformers

Conformer TypeExpected C-Cl Stretching Frequency (cm⁻¹)Notes
trans (anti)Lower end of the typical rangeThe anti-periplanar arrangement of the C-Cl bonds relative to the carbon backbone generally results in a lower stretching frequency.
gaucheHigher end of the typical rangeThe gauche arrangement leads to a different dipole moment and vibrational coupling, typically resulting in a higher stretching frequency compared to the anti conformer.

Note: The specific values are highly dependent on the computational method and the experimental conditions (phase, solvent). The data presented here is a conceptual representation based on general principles of vibrational spectroscopy.

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following provides a general methodology for obtaining the infrared spectrum of liquid this compound.

Objective: To obtain a high-quality infrared spectrum of neat liquid this compound to observe the C-Cl stretching vibrations.

Materials:

  • This compound (liquid)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr), polished and clean

  • Pasteur pipette

  • Kimwipes

  • Acetone (for cleaning)

  • Sample holder for liquid films

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks. Record a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean, flat surface.

    • Using a Pasteur pipette, place a single drop of this compound onto the center of the salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between the plates to form a thin film. Avoid introducing air bubbles.

  • Spectrum Acquisition:

    • Carefully place the "sandwich" of salt plates containing the sample into the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected if necessary.

    • Identify and label the key absorption bands, paying close attention to the region between 850 and 550 cm⁻¹ for the C-Cl stretching vibrations.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Rinse the plates with a small amount of acetone and gently wipe them dry with a Kimwipe.

    • Store the clean, dry salt plates in a desiccator to prevent damage from moisture.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound using IR spectroscopy.

Conformational_Analysis_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Analysis cluster_interpretation Data Interpretation Sample This compound (Liquid) FTIR FTIR Spectroscopy Sample->FTIR Acquire Spectrum Spectrum Acquired IR Spectrum FTIR->Spectrum Analysis Spectral Analysis (Focus on C-Cl Stretch Region) Spectrum->Analysis Conformers Identify Potential Conformers (e.g., anti, gauche) Calculations Ab Initio Calculations (Predict Frequencies) Conformers->Calculations Predicted_Spectra Predicted Vibrational Frequencies Calculations->Predicted_Spectra Assignment Assign Bands to Conformers Predicted_Spectra->Assignment Analysis->Assignment Conclusion Determine Predominant Conformer(s) Assignment->Conclusion

Caption: Workflow for the conformational analysis of this compound.

Relationship Between Conformation and C-Cl Stretching Frequency

The diagram below illustrates the conceptual relationship between the major conformers of this compound and their expected C-Cl stretching frequencies.

Conformer_Frequency_Relationship cluster_molecule This compound cluster_conformers Rotational Conformers cluster_frequencies C-Cl Stretching Frequencies Molecule C₄H₈Cl₂ Anti Anti (trans) Conformer Molecule->Anti Rotation Gauche Gauche Conformer Molecule->Gauche Rotation Freq_Anti Lower Frequency (e.g., ~650-730 cm⁻¹) Anti->Freq_Anti Exhibits Freq_Gauche Higher Frequency (e.g., ~730-750 cm⁻¹) Gauche->Freq_Gauche Exhibits

Caption: Relationship between this compound conformers and C-Cl frequencies.

Conclusion

The infrared spectrum of this compound, particularly in the C-Cl stretching region, provides a valuable window into its conformational landscape. By combining experimental IR spectroscopy with theoretical calculations, researchers can identify the predominant conformers present in a sample. This detailed structural information is paramount for understanding the physicochemical properties and reactivity of this compound, which is essential in the context of pharmaceutical development and quality control. While a wealth of information exists, accessing specific, detailed quantitative data from primary research literature remains a key step for in-depth analysis.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-dichlorobutane. An understanding of these fragmentation pathways is essential for the unambiguous identification of this compound in complex matrices, which is a common requirement in chemical analysis, environmental monitoring, and pharmaceutical development. This document outlines the key mass spectral data, the experimental protocol for data acquisition, and a visual representation of the fragmentation pathways.

Mass Spectrometry Data of this compound

The mass spectrum of this compound, with a molecular weight of approximately 127.01 g/mol , is characterized by distinct fragmentation patterns resulting from the arrangement of the two chlorine atoms on the butane chain.[1] The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leads to characteristic isotopic patterns for chlorine-containing fragments, which are observed as peaks at m/z and m/z+2.[2][3]

Upon electron ionization at 70 eV, the this compound molecule loses an electron to form a molecular ion ([M]⁺˙).[2] This high-energy species then undergoes a series of fragmentation reactions, primarily involving the cleavage of C-C and C-Cl bonds, to yield a variety of fragment ions.[2] The relative abundances of the most significant ions are summarized in the table below.

m/zProposed FragmentRelative Abundance (%)
55[C₄H₇]⁺100 (Base Peak)
90[C₄H₇³⁵Cl]⁺~18
92[C₄H₇³⁷Cl]⁺~6
62[C₂H₃³⁵Cl]⁺Significant
64[C₂H₃³⁷Cl]⁺Significant
41[C₃H₅]⁺Significant
27[C₂H₃]⁺Significant

Note: The relative abundances are approximate and can vary slightly based on the specific instrumentation and conditions used.

Experimental Protocols

The data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Sample Preparation: this compound, being a volatile liquid, is typically diluted in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 µg/mL.[2]

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[2]

  • Injector Temperature: 250 °C.[2]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 40 °C, held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.[2]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Mass Range: m/z 25-150.[2]

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is driven by the stability of the resulting carbocations and radical species.[2] The initial ionization event forms the molecular ion ([C₄H₈Cl₂]⁺˙). Due to the high energy of electron ionization, the molecular ion is often unstable and may not be observed in high abundance.[4]

A primary fragmentation pathway involves the loss of a chlorine radical (•Cl) to form the chlorobutyl cation ([C₄H₈Cl]⁺) at m/z 91 (for ³⁵Cl) and 93 (for ³⁷Cl). Subsequent loss of HCl from this cation leads to the formation of the tetrahydrofuran cation or a cyclobutyl cation, which can then rearrange and fragment further.

A significant fragmentation pathway involves the loss of a chloromethyl radical (•CH₂Cl) or a chloroethyl radical (•C₂H₄Cl). However, the most prominent fragmentation pathway for this compound involves a cyclization reaction. The molecular ion can undergo an intramolecular reaction where one chlorine atom displaces the other, leading to the formation of a cyclic chloronium ion and the expulsion of a neutral radical.

A key fragmentation pathway involves the loss of HCl to form a radical cation with m/z 90. This is followed by the loss of a vinyl radical to form the base peak at m/z 55.

Fragmentation_Pathway M [C₄H₈Cl₂]⁺˙ m/z 126, 128, 130 F90 [C₄H₇Cl]⁺˙ m/z 90, 92 M->F90 -HCl F62 [C₂H₃Cl]⁺ m/z 62, 64 M->F62 -C₂H₅Cl F55 [C₄H₇]⁺ m/z 55 (Base Peak) F90->F55 -Cl• F41 [C₃H₅]⁺ m/z 41 F55->F41 -CH₂ F27 [C₂H₃]⁺ m/z 27 F41->F27 -CH₂

Caption: Fragmentation pathway of this compound under EI-MS.

Logical Workflow for Analysis

The analysis of this compound using GC-MS follows a structured workflow to ensure accurate identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching (e.g., NIST) Spectrum->Library Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Library->Identification Fragmentation->Identification

Caption: Generalized workflow for the GC-MS analysis of this compound.

References

Physical properties of 1,4-Dichlorobutane: boiling point, melting point, density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,4-Dichlorobutane, a versatile chemical intermediate. The following sections detail its boiling point, melting point, and density, supported by experimental methodologies and comparative data.

Core Physical Properties

This compound is a colorless liquid with a mild odor.[1] Its key physical characteristics are summarized below, providing a foundational dataset for its application in research and development.

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental studies. The following table aggregates these findings for ease of comparison.

Physical PropertyValueConditions
Boiling Point 153.9 °Cat 760 mmHg
154 °CNot specified
154-155 °Cat atmospheric pressure
155 °Cat 1013 hPa
161-163 °CNot specified
Melting Point -37 °CNot specified
-37.3 °CNot specified
-38 °C"lit." (literature value)
Density 1.1600 g/cm³Not specified
1.1408 g/cm³Not specified
1.16 g/mLat 25 °C
1.160 g/cm³at 20 °C

Experimental Protocols

The determination of the physical properties of a chemical compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for its determination include distillation and the Thiele tube method.

Distillation Method:

  • A sample of this compound (typically >5 mL) is placed in a distillation flask with boiling chips.

  • The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Thiele Tube Method:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination

The melting point is a key indicator of a substance's purity. The capillary method is a widely accepted standard for this determination.

Capillary Method:

  • A small, finely powdered sample of solidified this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a suitable liquid.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. Modern methods often employ digital density meters.

Oscillating U-Tube Method (ASTM D4052):

  • A digital density meter equipped with an oscillating U-tube is calibrated with a substance of known density, such as dry air and distilled water.

  • A sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used to calculate the density of the sample, often automatically by the instrument's software. The temperature of the sample is precisely controlled during the measurement.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are influenced by its molecular structure and intermolecular forces.

Interrelation of Physical Properties of this compound Molecular_Structure Molecular Structure (C4H8Cl2) Intermolecular_Forces Intermolecular Forces (Dipole-Dipole, London Dispersion) Molecular_Structure->Intermolecular_Forces determines Density Density Molecular_Structure->Density influences Boiling_Point Boiling Point Intermolecular_Forces->Boiling_Point influences Melting_Point Melting Point Intermolecular_Forces->Melting_Point influences

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Solubility of 1,4-Dichlorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichlorobutane, a versatile chloroalkane utilized as a solvent and an intermediate in various chemical syntheses.[1][2] Understanding its solubility is critical for its effective application in research, development, and manufacturing.

Core Properties of this compound

This compound is a colorless liquid with a mild, pleasant odor.[2] It is a flammable substance and should be handled with appropriate safety precautions.[3] Key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol [2]
Boiling Point 161-163 °C[2][3]
Melting Point -38 °C[2][3]
Density ~1.16 g/mL at 25 °C[2][3]

Solubility Data

While this compound is sparingly soluble in water, it is readily soluble in a variety of common organic solvents.[1][4] The principle of "like dissolves like" governs its solubility profile; as a weakly polar molecule, it dissolves well in other non-polar or weakly polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)Solubility
Water200.24 g/100 mL[1]
Water250.16 g/100 g[5]
EthanolAmbientSoluble[4]
EtherAmbientSoluble[4]
MethanolAmbientMiscible*
AcetoneAmbientSoluble
TolueneAmbientSoluble
HexaneAmbientSoluble

Note: The commercial availability of this compound solutions in methanol suggests miscibility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent using the widely accepted shake-flask method. This method is considered reliable for generating equilibrium solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a chosen organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Centrifuge

  • Inert syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument

Procedure:

  • Preparation of the System:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct undissolved phase of this compound is essential to ensure saturation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, depending on the solvent and temperature. The goal is to ensure that the concentration of dissolved this compound in the solvent is constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the mixture to stand in the temperature-controlled environment for a period to allow for the initial separation of the undissolved this compound.

    • To achieve a more complete separation of the undissolved solute, centrifuge the saturated solution at a controlled temperature.

  • Sample Extraction and Preparation:

    • Carefully extract a known volume of the clear, saturated supernatant using a pipette.

    • Filter the extracted sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic undissolved droplets.

    • Dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

    • Report the solubility in appropriate units, such as g/100 g of solvent or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A 1. System Preparation (Excess this compound in Solvent) B 2. Equilibration (Thermostatic Shaking) A->B Achieve Saturation C 3. Phase Separation (Centrifugation) B->C Reach Equilibrium D 4. Sample Extraction & Filtration C->D Isolate Saturated Solution E 5. Sample Dilution D->E F 6. Quantification (e.g., Gas Chromatography) E->F G 7. Data Analysis & Reporting F->G Calculate Concentration

Caption: Workflow for determining the solubility of this compound.

References

Theoretical Reactivity of 1,4-Dichlorobutane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutane is a versatile bifunctional electrophile utilized as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.[1] Its reactivity is primarily governed by the two terminal chloro-substituents, making it susceptible to nucleophilic substitution, elimination, and cyclization reactions. Understanding the theoretical underpinnings of these reaction pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by relevant experimental data and computational insights from analogous systems.

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The molecule can exist in various staggered conformations arising from rotation around the C1-C2, C2-C3, and C3-C4 bonds. The relative energies of these conformers influence the accessibility of the electrophilic carbon centers and the stereoelectronic requirements for certain reaction pathways, such as E2 elimination.

Theoretical studies on substituted butanes indicate that anti-periplanar arrangements of bulky substituents are generally favored to minimize steric strain. In the case of this compound, the anti-anti conformation regarding the two chlorine atoms is expected to be the most stable. However, gauche conformations are also populated and can play a significant role in certain reactions. The effect of conformation on reactivity is a critical consideration, as different conformers may exhibit varying reaction rates.[2] For instance, the anti-periplanar arrangement of a proton and a leaving group is a prerequisite for the lowest energy pathway in E2 elimination reactions.

Reaction Pathways: A Theoretical Perspective

The principal reaction pathways available to this compound include nucleophilic substitution (SN2) and bimolecular elimination (E2). The competition between these pathways is dictated by factors such as the nature of the nucleophile/base, solvent, and temperature. While specific comprehensive computational studies directly comparing all reaction pathways for this compound are limited, analysis of related systems provides a robust framework for understanding its behavior.[3]

Nucleophilic Substitution (SN2) Reactions

This compound, as a primary alkyl halide, is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

The general mechanism for an SN2 reaction on this compound can be depicted as follows:

SN2_Mechanism reactant Nu⁻ + Cl-CH₂-(CH₂)₂-CH₂-Cl transition_state [Nu---CH₂(Cl)-(CH₂)₂-CH₂-Cl]⁻ reactant->transition_state Backside Attack product Nu-CH₂-(CH₂)₂-CH₂-Cl + Cl⁻ transition_state->product Inversion of Configuration

Caption: Generalized SN2 reaction pathway for this compound.

A key factor influencing the rate of SN2 reactions is steric hindrance. This compound, being a linear and unhindered primary alkyl halide, is expected to react readily with a variety of nucleophiles.[4]

Quantitative Data from a Kinetic Study:

A kinetic study on the esterification of this compound with sodium formate, a reaction proceeding through an SN2 mechanism, provides valuable experimental data that can be correlated with theoretical models.[5]

ReactionNucleophileCatalystActivation Energy (Ea)
Esterification of this compoundSodium formateQuaternary ammonium salts~21 kcal/mol

This activation energy represents the energy barrier for the concerted displacement of the chloride ion by the formate nucleophile. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to model the transition state and compute the activation energy, allowing for a direct comparison with these experimental findings.

Bimolecular Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo bimolecular elimination (E2) to form 4-chloro-1-butene. This reaction requires an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group.

The general mechanism for an E2 reaction on this compound is as follows:

E2_Mechanism reactant B:⁻ + H-CH(Cl)-CH₂-CH₂-CH₂-Cl transition_state [B---H---CH(Cl)---CH₂-CH₂-CH₂-Cl]⁻ reactant->transition_state Concerted product B-H + CH₂=CH-CH₂-CH₂-Cl + Cl⁻ transition_state->product

Caption: Generalized E2 reaction pathway for this compound.

Theoretical studies on analogous systems, such as chloro-methylbutenes, suggest that E2-like eliminations have significant activation barriers.[3] The regioselectivity of the elimination (i.e., which proton is abstracted) is influenced by the stability of the resulting alkene (Zaitsev's rule) and steric factors.

Intramolecular Cyclization: Formation of Tetrahydrofuran Derivatives

A significant reaction pathway for this compound and its derivatives is intramolecular cyclization. For instance, treatment of this compound with a base can lead to the formation of cyclopropane derivatives, although this is a less common pathway. More importantly, derivatives of this compound containing an internal nucleophile, such as a hydroxyl group, readily undergo intramolecular SN2 reactions to form five-membered rings. The synthesis of tetrahydrofuran from 1,4-butanediol via dehydration is a well-known example of such a cyclization.[6]

The cyclization of a hypothetical 4-chloro-1-butanol to tetrahydrofuran illustrates this principle:

Cyclization_Mechanism reactant HO-(CH₂)₄-Cl deprotonation ⁻O-(CH₂)₄-Cl reactant->deprotonation Base transition_state [Cyclic Transition State] deprotonation->transition_state Intramolecular Sₙ2 product Tetrahydrofuran + Cl⁻ transition_state->product

Caption: Intramolecular cyclization to form tetrahydrofuran.

Theoretical calculations can be employed to determine the activation barrier for this intramolecular reaction and compare it with intermolecular substitution and elimination pathways to predict the major product under various conditions.

Experimental Protocols for Studying Reactivity

To validate theoretical predictions, well-designed experiments are essential. The following are examples of experimental protocols that can be used to investigate the reactivity of this compound.

Protocol 1: Determination of Relative Rates of Nucleophilic Substitution

This experiment compares the reactivity of this compound with a less reactive alkyl halide in a competitive SN2 reaction.

Objective: To determine the relative rate of reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • A reference alkyl halide (e.g., 1-chloropentane)

  • Sodium iodide

  • Anhydrous acetone

  • Internal standard (e.g., nonane)

  • Gas chromatograph (GC)

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar solutions of this compound, the reference alkyl halide, and the internal standard in anhydrous acetone.

  • Reaction Setup: In a reaction vial, mix the stock solutions.

  • Initiation: Add a solution of sodium iodide in anhydrous acetone to the reaction mixture to initiate the substitution reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding water and extracting with a non-polar solvent), and analyze the organic layer by GC.

  • Data Analysis: Determine the disappearance of the starting materials over time by integrating the corresponding peaks relative to the internal standard. The relative rates can be calculated from the slopes of the concentration vs. time plots.

Protocol 2: Product Distribution in Elimination vs. Substitution Reactions

This experiment investigates the competition between SN2 and E2 pathways.

Objective: To determine the product distribution of the reaction of this compound with different bases.

Materials:

  • This compound

  • Sodium ethoxide (a strong, less hindered base)

  • Potassium tert-butoxide (a strong, sterically hindered base)

  • Ethanol (solvent)

  • tert-Butanol (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction with Sodium Ethoxide: Dissolve this compound in ethanol and add a solution of sodium ethoxide in ethanol. Reflux the mixture for a specified time.

  • Reaction with Potassium tert-Butoxide: Dissolve this compound in tert-butanol and add a solution of potassium tert-butoxide in tert-butanol. Reflux the mixture for the same amount of time.

  • Workup: After the reaction time, quench both reactions, extract the products, and dry the organic layers.

  • Analysis: Analyze the product mixtures by GC-MS to identify and quantify the substitution (1-ethoxy-4-chlorobutane) and elimination (4-chloro-1-butene) products.

Computational Workflow for Reactivity Studies

Theoretical investigations into the reactivity of this compound typically follow a structured computational workflow.

Computational_Workflow cluster_input Input cluster_methodology Methodology cluster_calculations Calculations cluster_analysis Analysis mol_structure Molecular Structure (this compound, Nucleophile/Base) comp_method Computational Method Selection (e.g., DFT, MP2) mol_structure->comp_method basis_set Basis Set Selection (e.g., 6-31G*, cc-pVTZ) comp_method->basis_set geom_opt Geometry Optimization of Reactants, Products, and Transition States basis_set->geom_opt freq_calc Frequency Calculations (Characterize Stationary Points, Calculate Thermodynamic Properties) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Explore Reaction Coordinates) geom_opt->pes_scan energy_calc Calculation of Activation Energies and Reaction Enthalpies freq_calc->energy_calc reaction_path Reaction Pathway Analysis pes_scan->reaction_path energy_calc->reaction_path solvent_effects Inclusion of Solvent Effects (e.g., PCM) reaction_path->solvent_effects

Caption: A typical computational workflow for studying the reactivity of this compound.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for synthetic chemistry. While direct theoretical studies on this specific molecule are not abundant, a strong predictive framework can be established by combining general principles of physical organic chemistry with computational data from analogous systems and available experimental results. The competition between nucleophilic substitution and elimination pathways, along with the potential for intramolecular cyclization, makes this compound a versatile substrate. Future computational studies focusing specifically on the potential energy surfaces of its various reactions will be invaluable for a more precise understanding and prediction of its chemical behavior, aiding researchers in the rational design of synthetic strategies for novel molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilicity of the Carbon-Chlorine Bond in 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutane is a versatile bifunctional electrophile widely employed in organic synthesis as a building block for a variety of molecular architectures. Its utility stems from the presence of two primary carbon-chlorine (C-Cl) bonds, which serve as reactive sites for nucleophilic attack. Understanding the electrophilicity and reactivity of these bonds is paramount for controlling reaction outcomes and designing efficient synthetic routes in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the electrophilicity of the C-Cl bond in this compound, focusing on its reactivity in nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Carbon-Chlorine Bond: A Locus of Electrophilicity

The carbon-chlorine bond in this compound is polarized due to the higher electronegativity of chlorine compared to carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The primary nature of the carbon centers attached to the chlorine atoms makes them relatively unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions.[1] The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group and an inversion of stereochemistry if the carbon were chiral.

Quantitative Analysis of Reactivity

The reactivity of the C-Cl bond in this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for a wide range of nucleophiles with this compound is not extensively documented in readily available literature, valuable insights can be drawn from related studies.

A kinetic investigation into the esterification of this compound with sodium formate under phase transfer catalysis revealed that the process follows a consecutive first-order mechanism.[2] The activation energy for both successive substitution steps was determined to be approximately 21 kcal/mol, indicating a moderate energy barrier for the reaction.[2]

NucleophileProduct(s)Reaction ConditionsActivation Energy (Ea)YieldReference
Sodium Formate1-chloro-4-formyloxybutane, 1,4-diformyloxybutanePhase Transfer Catalysis~21 kcal/molNot specified[2]
Sodium SulfideTetrahydrothiopheneDimethylformamide, refluxNot specified73-78%[1]
Sodium CyanideAdiponitrileNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Synthesis of Tetrahydrothiophene from this compound

This protocol details the synthesis of tetrahydrothiophene via an intramolecular SN2 reaction of this compound with sodium sulfide.

Materials:

  • This compound (2.5 moles)

  • 60% Sodium Sulfide (2.75 moles)

  • Dimethylformamide (DMF, 1.7 L)

  • Water (1 L)

  • Sodium Hydroxide

  • Sodium Chloride

  • Solid Potassium Hydroxide

Procedure:

  • A 5-L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.

  • The flask is charged with 1.7 L of dimethylformamide and heated to near reflux.

  • A solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water and 280 ml (318 g, 2.5 moles) of this compound are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating. This addition typically takes about 1.5 hours.

  • After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

  • The condenser is then arranged for distillation, and approximately 600 ml of distillate is collected.

  • The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.

  • The aqueous layer is separated and discarded.

  • The crude tetrahydrothiophene layer is dried over solid potassium hydroxide.

  • The final product is purified by distillation, collecting the fraction boiling at 119–121°C. The expected yield is 160–172 g (73–78%).[1]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental procedures.

SN2_Mechanism Nu Nu⁻ Substrate This compound (Cl-CH₂(CH₂)₂CH₂-Cl) Nu->Substrate Backside Attack TS Transition State [Nu---CH₂(CH₂)₃---Cl]⁻ Substrate->TS Product Substituted Product (Nu-CH₂(CH₂)₃-Cl) TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Tetrahydrothiophene_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup DCB This compound ReactionVessel Reaction in DMF at Reflux DCB->ReactionVessel Na2S Sodium Sulfide Na2S->ReactionVessel Distillation Distillation ReactionVessel->Distillation Washing Washing & Salting Out Distillation->Washing Drying Drying over KOH Washing->Drying Purification Final Distillation Drying->Purification Product Tetrahydrothiophene Purification->Product Consecutive_Substitution Start This compound Intermediate 1-Chloro-4-formyloxybutane Start->Intermediate + HCOO⁻ - Cl⁻ (k₁) Final 1,4-Diformyloxybutane Intermediate->Final + HCOO⁻ - Cl⁻ (k₂)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Five-Membered Heterocycles Using 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dichlorobutane is a versatile and readily available bifunctional electrophile, serving as a key starting material for the synthesis of various five-membered saturated heterocycles.[1][2] Its ability to undergo sequential nucleophilic substitution reactions makes it an ideal precursor for constructing pyrrolidine, tetrahydrofuran, and tetrahydrothiophene rings. These heterocyclic scaffolds are integral components of numerous pharmaceuticals, natural products, and functional materials, making efficient synthetic routes to them highly valuable in drug discovery and development.[3][4][5] This document provides detailed protocols and application notes for the synthesis of these important molecular frameworks from this compound.

General Reaction Pathway

The fundamental strategy for synthesizing five-membered heterocycles from this compound involves a double nucleophilic substitution. A dinucleophile or a nucleophile that can react sequentially displaces both chloride leaving groups, resulting in the formation of a stable, saturated five-membered ring. The process is typically a two-step reaction involving an initial intermolecular S_N2 reaction followed by a highly favorable intramolecular S_N2 cyclization.

General_Reaction cluster_reactants Reactants cluster_product Product This compound Cl-(CH₂)₄-Cl plus1 + Nucleophile H-Nu-H (e.g., R-NH₂, H₂O, Na₂S) Heterocycle Five-Membered Heterocycle

Caption: General scheme for heterocycle synthesis from this compound.

Application Note 1: Synthesis of Tetrahydrothiophene (Thiolane)

Tetrahydrothiophene and its derivatives are important in coordination chemistry and as odorants.[6] The reaction of this compound with a sulfide source, such as sodium sulfide, provides a direct and efficient route to the tetrahydrothiophene core.[7][8]

Reaction Mechanism: Intramolecular S_N2 Cyclization

The reaction proceeds through an initial S_N2 displacement of one chloride by the hydrosulfide anion (or sulfide anion), forming a 4-chlorobutylthiolate intermediate. This intermediate then rapidly undergoes a second, intramolecular S_N2 reaction, where the thiolate attacks the remaining electrophilic carbon, displacing the second chloride and forming the cyclic product.[9]

THT_Mechanism intermediate [Cl-(CH₂)₄-S]⁻ Na⁺ product Tetrahydrothiophene intermediate->product Intramolecular SN2 (Cyclization) side_product + 2 NaCl

Caption: Mechanism for Tetrahydrothiophene synthesis.

Experimental Protocol: Synthesis of Tetrahydrothiophene

This protocol is adapted from a procedure in Organic Syntheses.[7]

  • Apparatus Setup: Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels.

  • Initial Charge: Charge the flask with 1.7 L of dimethylformamide (DMF). Heat the DMF to near reflux.

  • Reagent Addition: With vigorous stirring, simultaneously add 2.5 moles (318 g, 280 mL) of this compound and a solution of 2.75 moles (359 g) of 60% sodium sulfide in 1 L of hot water from the dropping funnels. Maintain a rate of addition that sustains reflux without external heating (approx. 1.5 hours).

  • Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

  • Workup and Isolation: a. Arrange the condenser for distillation and collect approximately 600 mL of distillate. b. Make the distillate alkaline by adding 20 g of sodium hydroxide, then saturate with sodium chloride. c. Separate and discard the aqueous layer. d. Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.

  • Purification: Distill the dried product through a 30-cm Vigreux column to yield 160–172 g of pure tetrahydrothiophene (b.p. 119–121 °C).

Application Note 2: Synthesis of Tetrahydrofuran (THF)

Tetrahydrofuran is a widely used aprotic polar solvent. It can be synthesized from this compound via acid-catalyzed hydrolysis.[10] This process involves the reaction with water in the presence of a strong acid, which facilitates the cyclization.

Experimental Protocol: Synthesis of Tetrahydrofuran

This protocol is based on a procedure described in U.S. Patent 4,271,081.[10]

  • Apparatus Setup: Equip a suitable pressure reactor (e.g., a Hastelloy shaker reactor) for heating.

  • Reaction Mixture: Charge the reactor with 11.9 g of this compound, 30 g of water, and 1 mL of concentrated sulfuric acid as the catalyst.

  • Reaction Conditions: Heat the sealed reactor to 170 °C and maintain this temperature for 8 hours with agitation.

  • Workup and Isolation: a. After cooling the reactor, carefully vent any excess pressure. b. The product, tetrahydrofuran, can be isolated from the reaction mixture. c. Chromatographic analysis of the mixture should confirm the presence of the product.

  • Purification: The tetrahydrofuran can be purified from the aqueous mixture by distillation. The expected yield based on the patent's example is approximately 3.54 g.[10]

Application Note 3: Synthesis of N-Substituted Pyrrolidines

The pyrrolidine ring is a common scaffold in many natural alkaloids and FDA-approved drugs.[11][12] The reaction of this compound with ammonia or primary amines is a standard method for constructing this N-heterocycle.[11][13] Using a primary amine (R-NH₂) allows for the direct synthesis of N-substituted pyrrolidines.

Experimental Workflow: Synthesis and Purification of Pyrrolidines

The general workflow involves the reaction of this compound with a primary amine, followed by a basic workup to neutralize the hydrochloride salt formed and purification to isolate the final product.

Workflow A 1. Mix this compound, Primary Amine (2.5 eq), and Solvent (e.g., EtOH) B 2. Heat mixture to reflux (e.g., 78 °C) for 12-24h A->B Reaction C 3. Cool to room temperature and remove solvent in vacuo B->C D 4. Add aqueous NaOH to neutralize HCl salt C->D Workup E 5. Extract product with an organic solvent (e.g., Ether) D->E F 6. Dry organic layer (e.g., over MgSO₄) and filter E->F G 7. Purify by distillation or column chromatography F->G Purification H N-Substituted Pyrrolidine G->H

Caption: General workflow for N-substituted pyrrolidine synthesis.

General Experimental Protocol: Synthesis of N-Alkylpyrrolidine
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq), a primary amine (2.5 eq), and a suitable solvent such as ethanol. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.[14]

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Workup: Treat the residue with an aqueous solution of a strong base (e.g., 2M NaOH) to deprotonate the pyrrolidinium salt and liberate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by distillation or column chromatography.

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of the described five-membered heterocycles from this compound.

HeterocycleNucleophileSolventCatalyst / BaseTemperature (°C)Time (h)Yield (%)Reference
TetrahydrothiopheneSodium Sulfide (60%)DMF / Water-Reflux (~100)3.573-78[7]
TetrahydrofuranWaterWaterH₂SO₄1708~59*[10]
N-AlkylpyrrolidinePrimary AmineEthanolExcess AmineReflux (~78)12-24VariableGeneral Method[14]

*Yield calculated based on the molar amounts provided in the cited patent example.[10]

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrothiophene (THT), also known as thiophane, is a saturated five-membered heterocyclic compound containing a sulfur atom. It is a colorless liquid with a characteristic unpleasant odor and finds applications as an odorant for natural gas and LPG, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds like sulfolane.[1] This document provides a detailed protocol for the laboratory synthesis of tetrahydrothiophene via the reaction of 1,4-dichlorobutane with sodium sulfide.[2][3] The procedure is based on a well-established method and is suitable for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis involves a nucleophilic substitution reaction where the sulfide ion (S²⁻), generated from sodium sulfide, displaces the chloride ions from this compound in a double SN2 reaction to form the cyclic sulfide, tetrahydrothiophene.[4] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the reaction between the ionic nucleophile and the organic substrate.[2][3]

Materials and Equipment

Reagents:

  • This compound

  • Sodium sulfide (60% fused chips)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH), solid

  • Water

Equipment:

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Two 250-mL dropping funnels

  • Y-tube

  • Heating mantle

  • Distillation apparatus

  • 30-cm Vigreux column

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Reaction Setup:

  • Assemble a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels mounted using a Y-tube.

  • The entire apparatus should be set up in a well-ventilated fume hood as tetrahydrothiophene is volatile and has an intense odor.[1][2]

  • Charge the flask with 1.7 L of dimethylformamide (DMF).[2]

Reaction Procedure:

  • Heat the DMF in the flask to near its reflux temperature.[2]

  • While stirring, simultaneously add 280 mL (318 g, 2.5 moles) of this compound and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water from the two separate dropping funnels.[2]

  • The addition rate should be controlled to maintain a gentle reflux of the reaction mixture without external heating. The addition is expected to take approximately 1.5 hours.[2]

  • After the addition is complete, heat the mixture at reflux with continuous stirring for an additional 2 hours.[2]

Work-up and Purification:

  • Arrange the apparatus for distillation and collect approximately 600 mL of distillate.[2]

  • Transfer the distillate to a separatory funnel and make it alkaline by adding 20 g of sodium hydroxide.[2]

  • Saturate the aqueous layer by adding sodium chloride.[2]

  • Separate the layers and discard the aqueous layer.[2]

  • Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.[2]

  • Purify the crude product by distillation using a 30-cm Vigreux column. A small forerun may be collected first.[2]

  • Collect the fraction boiling at 119–121 °C.[2]

Data Presentation

ParameterValueReference
Reactants
This compound2.5 moles (318 g, 280 mL)[2]
Sodium Sulfide (60%)2.75 moles (359 g)[2]
Solvent
Dimethylformamide (DMF)1.7 L[2]
Water (for Na₂S solution)1 L[2]
Reaction Conditions
Addition Time~1.5 hours[2]
Reflux Time (post-addition)2 hours[2]
Product Information
Yield160–172 g (73–78%)[2]
Boiling Point119–121 °C[2]
Refractive Index (n_D^25)1.5000–1.5014[2]
AppearanceColorless liquid[1][2]

Safety Precautions

  • This procedure should be performed in a well-ventilated fume hood due to the unpleasant and intense odor of tetrahydrothiophene.[1][2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a hazardous substance; handle with care.

  • Sodium sulfide is corrosive and hygroscopic.

  • Dimethylformamide is a skin and eye irritant.

Diagrams

experimental_workflow Experimental Workflow for Tetrahydrothiophene Synthesis A Setup: 5-L three-necked flask with stirrer, condenser, and dropping funnels in a fume hood. B Charge flask with 1.7 L of DMF and heat to near reflux. A->B Preparation C Simultaneously add this compound (2.5 mol) and aqueous sodium sulfide solution (2.75 mol) over ~1.5 hours. B->C Reaction Initiation D Heat the mixture at reflux for an additional 2 hours. C->D Reaction Completion E Distill the reaction mixture and collect ~600 mL of distillate. D->E Initial Isolation F Work-up: Make distillate alkaline with NaOH, saturate with NaCl, and separate layers. E->F Aqueous Work-up G Dry the organic layer with solid KOH. F->G Drying H Purification: Fractional distillation using a Vigreux column. G->H Purification I Collect pure tetrahydrothiophene (b.p. 119–121 °C). H->I Final Product

Caption: Workflow for the synthesis of tetrahydrothiophene.

References

Application Notes and Protocols for the Synthesis of Adiponitrile from 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of adiponitrile, a key precursor for various industrial polymers and pharmaceutical intermediates, using 1,4-dichlorobutane as a starting material. The information is compiled for use in a laboratory setting.

Introduction

Adiponitrile, or hexanedinitrile, is a viscous, colorless dinitrile that is a crucial intermediate in the production of nylon 6,6. While modern industrial synthesis predominantly relies on the hydrocyanation of butadiene or the electro-hydrodimerization of acrylonitrile, the synthesis from this compound remains a relevant method for certain applications and research purposes. This document outlines the chemical pathway and experimental procedures for the synthesis of adiponitrile from this compound via nucleophilic substitution with sodium cyanide.

Chemical Reaction Pathway

The synthesis of adiponitrile from this compound is a two-step nucleophilic substitution reaction. In the presence of a cyanide source, such as sodium cyanide, the chlorine atoms in this compound are displaced by cyanide groups to form adiponitrile.

reaction_pathway This compound This compound Adiponitrile Adiponitrile This compound->Adiponitrile Nucleophilic Substitution Sodium_Chloride 2 NaCl Adiponitrile->Sodium_Chloride Sodium_Cyanide 2 NaCN Sodium_Cyanide->this compound

Caption: Reaction scheme for the synthesis of adiponitrile from this compound.

Experimental Data

The following tables summarize the quantitative data from cited experiments on the synthesis of adiponitrile from this compound.

Table 1: Reaction Conditions and Yields for Adiponitrile Synthesis

ParameterWithout AdditiveWith CaCl2 AdditiveReference
Reactants
This compound--[1]
Sodium Cyanide35% aq. solution30-40% aq. solution[1]
Calcium Chloride-3-30% in aq. solution[1]
SolventAdiponitrileAdiponitrile[1]
Reaction Conditions
Temperature140 °C130-140 °C[1]
PressureAtmospheric (760 mm)Atmospheric[1]
Results
Adiponitrile Yield88.1%Improved yield[1]
Conversion to Adiponitrile74.6%-[1]
By-product FormationEthers and tarsSuppressed[1]

Experimental Protocols

The following are detailed protocols for the synthesis of adiponitrile from this compound, based on the process described in U.S. Patent 2,715,138.

Protocol 1: Synthesis of Adiponitrile without Additives

This protocol is based on the comparative example in the patent, providing a baseline for the synthesis.

Materials:

  • This compound

  • Adiponitrile (as solvent)

  • 35% (w/w) aqueous solution of sodium cyanide

  • Standard laboratory glassware for reactions under reflux

  • Heating and stirring apparatus

  • Distillation apparatus for purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine this compound and adiponitrile (as the solvent).

  • With vigorous stirring, slowly add a 35% aqueous solution of sodium cyanide. A slight excess of sodium cyanide (approximately 111% of the theoretical amount) is recommended.[1]

  • Heat the reaction mixture to 140 °C and maintain this temperature under atmospheric pressure.[1]

  • Allow excess water to be removed by distillation during the reaction.[1]

  • After the reaction is complete (monitor by appropriate analytical techniques such as GC-MS), cool the mixture to room temperature.

  • Separate the organic layer containing adiponitrile from the aqueous layer.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the crude adiponitrile by vacuum distillation.

Protocol 2: Improved Synthesis of Adiponitrile with Calcium Chloride Additive

This protocol describes an improved method with higher yield and reduced by-product formation.

Materials:

  • This compound

  • Adiponitrile (as solvent)

  • Aqueous solution containing 30-40% (w/w) sodium cyanide and 3-30% (w/w) calcium chloride

  • Standard laboratory glassware for reactions under reflux

  • Heating and stirring apparatus

  • Distillation apparatus for purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a mixture of this compound dissolved in adiponitrile.[1]

  • Prepare the aqueous reactant solution by dissolving sodium cyanide (30-40% by weight) and calcium chloride (3-30% by weight) in water.[1]

  • With stirring, add the aqueous sodium cyanide and calcium chloride solution to the mixture of this compound and adiponitrile.[1]

  • Heat the reaction mixture to a temperature of 130-140 °C at atmospheric pressure.[1]

  • Upon completion of the reaction, cool the mixture and perform the work-up and purification as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of adiponitrile from this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound Adiponitrile (Solvent) NaCN Solution (± CaCl2) Reaction_Vessel Reaction at 130-140 °C Reactants->Reaction_Vessel Phase_Separation Phase Separation (Organic/Aqueous) Reaction_Vessel->Phase_Separation Washing Washing of Organic Layer Phase_Separation->Washing Drying Drying of Organic Layer Washing->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure Adiponitrile Distillation->Final_Product

References

Application of 1,4-Dichlorobutane in the Synthesis of Guaifenesin: A Clarification and Detailed Protocol for the Standard Synthesis of Guaifenesin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial research into the application of 1,4-dichlorobutane for the synthesis of the expectorant drug Guaifenesin has revealed a common misconception. The standard and widely documented industrial and laboratory synthesis of Guaifenesin does not utilize this compound. Instead, the synthesis is achieved via a Williamson ether synthesis employing guaiacol (2-methoxyphenol) and 3-chloro-1,2-propanediol.

The use of this compound in a reaction with guaiacol would result in the formation of 1-(2-methoxyphenoxy)-4-chlorobutane or 1,4-bis(2-methoxyphenoxy)butane, neither of which is Guaifenesin. The correct molecular structure of Guaifenesin requires the propanediol backbone, which is provided by 3-chloro-1,2-propanediol.

This document provides detailed application notes and protocols for the established, correct synthesis of Guaifenesin.

Application Notes: Synthesis of Guaifenesin via Williamson Ether Synthesis

Introduction:

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a widely used expectorant in cough and cold medications.[1] Its primary mode of action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, which aids in the expectoration of phlegm.[1] The most common and economically viable method for its synthesis is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[1][2]

Reaction Principle:

The synthesis of Guaifenesin proceeds in two main steps:

  • Deprotonation of Guaiacol: Guaiacol (2-methoxyphenol) is treated with a base, typically sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This forms the sodium salt of guaiacol, sodium 2-methoxyphenoxide, which is a potent nucleophile.[2]

  • Nucleophilic Substitution (SN2 Reaction): The resulting phenoxide ion then reacts with 3-chloro-1,2-propanediol. The phenoxide attacks the primary carbon atom bearing the chlorine atom, displacing the chloride ion and forming the ether linkage, which results in the formation of Guaifenesin.[2]

Key Reaction Parameters:

  • Base: Sodium hydroxide is a commonly used base due to its effectiveness and low cost.

  • Solvent: A polar protic solvent such as ethanol or water is often used, although this can be unfavorable for a classic SN2 reaction and may impact yield.[1]

  • Temperature: The reaction is typically carried out under reflux to ensure a sufficient reaction rate.

  • Reactant Stoichiometry: A slight excess of 3-chloro-1,2-propanediol may be used to ensure complete conversion of the guaiacol.

Alternative Synthesis Routes:

While the Williamson ether synthesis with 3-chloro-1,2-propanediol is the most common, alternative methods exist, such as the reaction of guaiacol with glycidol.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of Racemic Guaifenesin

This protocol is adapted from established laboratory procedures for the synthesis of Guaifenesin.[7]

Materials:

  • 2-methoxyphenol (guaiacol)

  • Sodium hydroxide (NaOH)

  • (±)-3-chloro-1,2-propanediol

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (Na2SO4), anhydrous

  • Hydrochloric acid (HCl), 2.5 M (optional, for neutralization)

Equipment:

  • 5 mL conical vial

  • Air condenser

  • Stir plate and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Pasteur pipette

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Formation of the Phenoxide:

    • In a 5 mL conical vial, combine 550 µL of 2-methoxyphenol (5 mmol) and 3 mL of ethanol.

    • While stirring, add 1 mL of 25% aqueous sodium hydroxide solution.

    • Attach an air condenser to the vial and heat the mixture under reflux for approximately 10 minutes to form the sodium 2-methoxyphenoxide.

  • Williamson Ether Synthesis:

    • Prepare a 50% ethanolic solution of (±)-3-chloro-1,2-propanediol.

    • Add 1 mL of the 50% ethanolic solution of (±)-3-chloro-1,2-propanediol (approximately 5.98 mmol) dropwise to the phenoxide solution.

    • Continue to heat the reaction mixture under reflux for an additional hour.

  • Work-up and Extraction:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Add 3 mL of water to dissolve the precipitated sodium chloride.

    • Transfer the aqueous solution to a separatory funnel and extract twice with 10 mL portions of ethyl acetate.

    • Combine the organic layers in a separate beaker.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the drying agent using a Pasteur pipette with a cotton plug.

    • Reduce the volume of the ethyl acetate solution to approximately 5 mL by gentle heating on a hot plate in a fume hood.

  • Crystallization and Isolation:

    • Precipitate the Guaifenesin by adding 10 mL of cold hexanes to the concentrated ethyl acetate solution.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the white crystals of Guaifenesin by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

  • Drying and Characterization:

    • Allow the product to air dry completely.

    • Determine the mass and calculate the percent yield.

    • Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR) for comparison with known standards.

Data Presentation

ParameterReported ValueReference
Molecular Formula C10H14O4[8]
Molecular Weight 198.22 g/mol [8][9]
Melting Point (racemic) 77-79 °C[1]
Typical Yield 23.7% - 89.7%[9][10]
CAS Number 93-14-1[9]

Visualizations

Logical Workflow for Guaifenesin Synthesis

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Deprotonation Deprotonation Guaiacol->Deprotonation NaOH NaOH (Sodium Hydroxide) NaOH->Deprotonation AlkylHalide 3-Chloro-1,2-propanediol SN2 Williamson Ether Synthesis (SN2 Reaction) AlkylHalide->SN2 Deprotonation->SN2 Sodium 2-methoxyphenoxide Workup Work-up & Extraction SN2->Workup Crude Product Purification Crystallization & Purification Workup->Purification Guaifenesin Guaifenesin Purification->Guaifenesin Pure Product ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction Guaiacol Guaiacol Phenoxide Sodium 2-methoxyphenoxide Guaiacol->Phenoxide + NaOH H2O H2O Phenoxide_ref Sodium 2-methoxyphenoxide NaOH NaOH AlkylHalide 3-Chloro-1,2-propanediol Guaifenesin Guaifenesin NaCl NaCl Phenoxide_ref->Guaifenesin + 3-Chloro-1,2-propanediol

References

Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-dichlorobutane as a key starting material and intermediate in the synthesis of various pharmaceutical intermediates. The protocols detailed below focus on its application in the preparation of key structural motifs such as pyrrolidines and as a precursor to 1,4-diaminobutane, a critical building block for various therapeutic agents. Additionally, the synthesis of the anticancer drug Busulfan, which utilizes a closely related precursor, is described to illustrate the broader applicability of the C4 scaffold.

Synthesis of Pyrrolidine-Based Intermediates for Anticonvulsant Agents

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active compounds. This compound serves as a direct and efficient precursor for the construction of this five-membered heterocyclic system via cyclization with a primary amine. This approach is fundamental to the synthesis of a variety of anticonvulsant drug candidates.

Application: Synthesis of N-Substituted Pyrrolidine Intermediates

A common strategy in the development of novel anticonvulsant agents involves the synthesis of N-substituted pyrrolidine-2,5-diones. The initial step often involves the formation of a protected pyrrolidine ring, for which this compound is an ideal starting material.

Experimental Protocol: Synthesis of N-tert-Butylpyrrolidine

This protocol describes the synthesis of a simple N-substituted pyrrolidine, a versatile intermediate for further elaboration into more complex pharmaceutical agents.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound127.0112.7 g0.1
tert-Butylamine73.1421.9 g0.3
Potassium Carbonate138.2127.6 g0.2
Acetonitrile41.05200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (12.7 g, 0.1 mol), tert-butylamine (21.9 g, 0.3 mol), and potassium carbonate (27.6 g, 0.2 mol).

  • Add 200 mL of acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by fractional distillation to yield N-tert-butylpyrrolidine.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
N-tert-Butylpyrrolidine12.710.280>98%

Logical Workflow for Anticonvulsant Synthesis:

G A This compound C N-Substituted Pyrrolidine Intermediate A->C B Primary Amine B->C D Further Functionalization (e.g., acylation, oxidation) C->D E Novel Pyrrolidine-2,5-dione Derivative D->E F Preclinical Screening for Anticonvulsant Activity E->F

Caption: Logical workflow for the synthesis and screening of novel pyrrolidine-based anticonvulsant agents.

Synthesis of 1,4-Diaminobutane (Putrescine) as a Pharmaceutical Building Block

1,4-Diaminobutane, also known as putrescine, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals. It serves as a scaffold for building molecules with diverse biological activities, including SGLT1 inhibitors for the treatment of diabetes. The Gabriel synthesis, using phthalimide, or direct amination are common methods to produce 1,4-diaminobutane from this compound.

Application: Precursor for SGLT1 Inhibitors

Z-1,4-diaminobutane HCl, a derivative of 1,4-diaminobutane, is utilized in the synthesis of pyrazolyl glucopyranoside and galactopyranoside derivatives which act as inhibitors of the human sodium-glucose cotransporter 1 (SGLT1). These inhibitors have potential therapeutic applications in managing hyperglycemia and galactosemia.

Experimental Protocol: Synthesis of 1,4-Diaminobutane

This protocol outlines the synthesis of 1,4-diaminobutane from this compound via the Gabriel synthesis.

Reaction Scheme:

  • Cl-(CH2)4-Cl + 2 C8H4O2NK -> C8H4O2N-(CH2)4-NC8H4O2 + 2 KCl

  • C8H4O2N-(CH2)4-NC8H4O2 + N2H4*H2O -> H2N-(CH2)4-NH2 + 2 C8H6O2N2

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound127.0112.7 g0.1
Potassium Phthalimide185.2237.1 g0.2
N,N-Dimethylformamide (DMF)73.09150 mL-
Hydrazine Hydrate50.0610.0 g0.2
Ethanol46.07200 mL-
Concentrated HCl36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • Step 1: N,N'-(Butane-1,4-diyl)diphthalimide Synthesis:

    • In a 500 mL three-necked flask fitted with a mechanical stirrer and reflux condenser, dissolve potassium phthalimide (37.1 g, 0.2 mol) in 150 mL of DMF.

    • Heat the mixture to 100°C and add this compound (12.7 g, 0.1 mol) dropwise over 30 minutes.

    • After the addition is complete, heat the mixture to reflux (around 153°C) for 3 hours.

    • Cool the reaction mixture and pour it into 500 mL of cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain N,N'-(butane-1,4-diyl)diphthalimide.

  • Step 2: Hydrazinolysis to 1,4-Diaminobutane:

    • Suspend the dried N,N'-(butane-1,4-diyl)diphthalimide in 200 mL of ethanol in a 500 mL round-bottom flask.

    • Add hydrazine hydrate (10.0 g, 0.2 mol) and reflux the mixture for 4 hours.

    • A white precipitate of phthalhydrazide will form. Cool the mixture and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a concentrated NaOH solution.

    • Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give 1,4-diaminobutane.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
1,4-Diaminobutane8.86.675>99%

Experimental Workflow for SGLT1 Inhibitor Precursor Synthesis:

G A This compound C N,N'-(Butane-1,4-diyl)diphthalimide A->C B Potassium Phthalimide B->C E 1,4-Diaminobutane (Putrescine) C->E D Hydrazine Hydrate D->E F Protection (e.g., Cbz-Cl) E->F G Z-1,4-Diaminobutane HCl F->G H Coupling with Pyrazolyl Glucopyranoside Moiety G->H

Caption: Experimental workflow for the synthesis of a key precursor for SGLT1 inhibitors.

Application in the Synthesis of Busulfan - An Anticancer Agent

Busulfan is an alkylating agent used in the treatment of chronic myeloid leukemia. While the industrial synthesis often starts from 1,4-butanediol, this precursor is readily synthesized from this compound, making this application highly relevant. The core of the Busulfan molecule is the butane-1,4-diyl diester of methanesulfonic acid.

Mechanism of Action: DNA Alkylation

Busulfan acts as a bifunctional alkylating agent. The methanesulfonate groups are good leaving groups, allowing the butyl chain to undergo nucleophilic attack by the N7 position of guanine bases in DNA. This can lead to inter-strand and intra-strand DNA cross-linking, which ultimately inhibits DNA replication and transcription, inducing apoptosis in rapidly dividing cancer cells.

Diagram of Busulfan's Mechanism of Action:

G cluster_0 Busulfan Activation cluster_1 DNA Damage A Busulfan (Busilvex®) B Nucleophilic Attack by Guanine (N7) A->B in vivo C Release of Methanesulfonate B->C D Mono-alkylation of Guanine C->D E Intra-strand Cross-link D->E F Inter-strand Cross-link D->F G Inhibition of DNA Replication & Transcription E->G F->G H Apoptosis G->H

Caption: Mechanism of action of Busulfan leading to cancer cell apoptosis.

Experimental Protocol: Synthesis of Busulfan from 1,4-Butanediol

This protocol details the synthesis of Busulfan from 1,4-butanediol, a direct derivative of this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1,4-Butanediol90.129.0 g0.1
Methanesulfonyl Chloride114.5525.2 g0.22
Pyridine79.1017.4 g0.22
Dichloromethane84.93200 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 1,4-butanediol (9.0 g, 0.1 mol) and pyridine (17.4 g, 0.22 mol) in 200 mL of dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (25.2 g, 0.22 mol) dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture successively with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of acetone and water to yield pure Busulfan.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
Busulfan24.621.487114-118

These application notes demonstrate the significant role of this compound as a versatile and cost-effective starting material for the synthesis of a variety of important pharmaceutical intermediates. The provided protocols offer a foundation for researchers to develop novel therapeutic agents.

Application of 1,4-Dichlorobutane in Polymer Chemistry: Synthesis of Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,4-Dichlorobutane is a versatile bifunctional alkyl halide that serves as a crucial building block in organic and polymer synthesis. While not typically used for direct polycondensation with diamines in mainstream polyamide production, its primary role in the synthesis of polyamides, particularly nylon 6,6, is as a precursor to key monomers. This document outlines the established synthetic pathways and protocols involving this compound for the preparation of polyamide monomers and discusses the theoretical potential for direct polymerization.

The most significant application of this compound in the polyamide industry is its conversion to adiponitrile (ADN), which is subsequently hydrogenated to produce hexamethylenediamine (HMDA). HMDA is a primary monomer, which when reacted with adipic acid, forms nylon 6,6, a widely used engineering thermoplastic.[1] This indirect route is the dominant industrial method.

Direct polycondensation of this compound with diamines is not a conventional method for synthesizing high molecular weight polyamides. This is largely due to the lower reactivity of alkyl halides in comparison to acyl chlorides, and the potential for side reactions. However, advancements in catalysis, such as phase-transfer catalysis, could theoretically facilitate this reaction, although detailed protocols and industrial applications are not well-documented.

This document provides detailed experimental protocols for the conversion of this compound to adiponitrile and its subsequent hydrogenation to hexamethylenediamine.

Experimental Protocols

Protocol 1: Synthesis of Adiponitrile from this compound

This protocol describes the synthesis of adiponitrile via the reaction of this compound with sodium cyanide. This reaction is a nucleophilic substitution.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, or a water-alcohol mixture)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

  • Extraction and distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with the chosen solvent and sodium cyanide.

  • If using a phase-transfer catalyst, add it to the mixture.

  • Heat the mixture to the desired reaction temperature (typically between 80°C and 150°C) with vigorous stirring.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction at the set temperature for several hours, monitoring the progress by techniques such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the adiponitrile from the aqueous phase using a suitable organic solvent (e.g., toluene).

  • Wash the organic layer to remove any remaining impurities.

  • Purify the adiponitrile by fractional distillation under reduced pressure.

Quantitative Data for Adiponitrile Synthesis:

ParameterValue/RangeReference
Reactants This compound, Sodium CyanideGeneral Knowledge
Solvent DMSO, Water/AlcoholGeneral Knowledge
Catalyst Quaternary ammonium salts (optional)General Knowledge
Temperature 80 - 150 °CGeneral Knowledge
Reaction Time Several hoursGeneral Knowledge
Yield Can be high, dependent on conditionsGeneral Knowledge
Protocol 2: Hydrogenation of Adiponitrile to Hexamethylenediamine (HMDA)

This protocol outlines the catalytic hydrogenation of adiponitrile to produce hexamethylenediamine.

Materials:

  • Adiponitrile (ADN)

  • Catalyst (e.g., Raney Nickel or Raney Cobalt)[2][3][4]

  • Solvent (e.g., water, ammonia)[5]

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂)

  • Filtration and distillation apparatus

Procedure:

  • Charge the high-pressure autoclave with adiponitrile, the solvent, and the catalyst. The presence of ammonia is known to suppress the formation of by-products.[5]

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 28-41 MPa).[5]

  • Heat the reactor to the reaction temperature (e.g., 100-200 °C) while stirring.[5]

  • Maintain the reaction under these conditions for a specified time, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the hexamethylenediamine by distillation.

Quantitative Data for HMDA Synthesis from Adiponitrile:

ParameterRaney Ni CatalystRaney Co CatalystReference
Temperature 60 - 100 °C60 - 100 °C[2]
H₂ Pressure 2.5 - 9 MPa2.5 - 9 MPa[2]
ADN/Catalyst Ratio (w/w) 1515[2]
HMDA Yield Up to 100%Up to 87.4%[2]

Visualizations

Polyamide_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization 1_4_Dichlorobutane This compound Adiponitrile Adiponitrile 1_4_Dichlorobutane->Adiponitrile  Nucleophilic  Substitution  (Protocol 1) HMDA Hexamethylenediamine (HMDA) Adiponitrile->HMDA  Catalytic  Hydrogenation  (Protocol 2) Polyamide Polyamide (Nylon 6,6) HMDA->Polyamide  Polycondensation  with Adipic Acid

Caption: Indirect synthesis pathway of Polyamides from this compound.

Direct_Polycondensation_Concept Monomer1 This compound Polymer Polyamide Monomer1->Polymer Monomer2 Diamine (e.g., Hexamethylenediamine) Monomer2->Polymer Catalyst Phase-Transfer Catalyst Catalyst->Polymer Byproduct HCl Polymer->Byproduct Elimination

Caption: Theoretical direct polycondensation of this compound with a diamine.

References

Application Notes: Synthesis of Bifunctional Ethers via Williamson Ether Synthesis using 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This method is of great importance in both laboratory and industrial settings.[3][4] The use of bifunctional alkylating agents, such as 1,4-dichlorobutane, opens a pathway to the synthesis of complex bifunctional ethers. These molecules, possessing two ether linkages, are valuable intermediates in the synthesis of pharmaceuticals, polymers, and crown ethers.[5][6] this compound serves as a four-carbon linker, enabling the connection of two alcohol or phenol moieties.

Principle of the Reaction

The synthesis involves a two-step nucleophilic substitution. First, a strong base is used to deprotonate two equivalents of an alcohol or phenol, generating the corresponding alkoxide or phenoxide ion.[7] This highly reactive nucleophile then attacks the electrophilic carbon atoms of this compound in a sequential SN2 mechanism, displacing the chloride ions and forming two new carbon-oxygen bonds.[1][3]

Given that this compound is a primary alkyl halide, it is an ideal substrate for the SN2 reaction, which minimizes the potential for competing elimination reactions.[1][3][4] The reaction can be performed under various conditions, and the choice of base and solvent is crucial for optimizing the yield and purity of the desired bifunctional ether.[2][4] For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used, while stronger bases such as sodium hydride (NaH) are often employed for dialkyl ethers.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can accelerate the rate of SN2 reactions.[4][8]

Applications in Research and Drug Development

Bifunctional ethers derived from this compound are key building blocks for more complex molecular architectures.

  • Crown Ether Synthesis: Reaction of this compound with diols, such as catechol, can lead to the formation of macrocyclic polyethers, including precursors to dibenzo-18-crown-6.[8]

  • Pharmaceutical Intermediates: The ether linkages provide flexibility and specific solubility characteristics to drug molecules. The ability to link two pharmacophores with a butyl chain can be a key strategy in drug design.[9]

  • Polymer Science: Bifunctional ethers can act as monomers for the synthesis of polyethers, which have applications as specialty polymers and engineering plastics.

Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis or for reactions involving reactants with low mutual solubility, phase-transfer catalysis (PTC) is a highly effective technique.[10] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase into the organic phase where the this compound resides.[10][11] This method can significantly increase reaction rates, improve yields, and allow for the use of less expensive bases like aqueous NaOH, making the process more economical and environmentally friendly.[10][12]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenoxybutane

This protocol describes the synthesis of a symmetrical bifunctional aryl ether using phenol and this compound.

Materials:

  • Phenol (99%)

  • This compound (99%)

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (2.1 equivalents), finely pulverized potassium carbonate (3.0 equivalents), and anhydrous DMF (100 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Slowly add this compound (1.0 equivalent) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,4-diphenoxybutane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1,4-diphenoxybutane.

ParameterValueNotes
Reactants
Phenol2.1 eq
This compound1.0 eqLimiting reagent
Potassium Carbonate3.0 eqBase
Solvent
N,N-Dimethylformamide (DMF)~5 mL / mmol of substrateAnhydrous grade recommended
Reaction Conditions
Temperature80-90 °C
Reaction Time12-24 hoursMonitor by TLC
Yield
Expected Crude Yield>85%
Purified Yield50-95%[2] Dependent on purification method

Visualization of Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & Analysis reagents 1. Reagent Preparation (Phenol, K2CO3, this compound, DMF) setup 2. Reaction Setup (Combine Phenol, K2CO3, DMF) reagents->setup Charge Reactor addition 3. Add this compound setup->addition reflux 4. Heat and Reflux (80-90°C, 12-24h) addition->reflux workup 5. Work-up (Quench with water) reflux->workup Cool to RT extraction 6. Extraction (Diethyl Ether) workup->extraction wash 7. Washing (NaHCO3, Brine) extraction->wash dry 8. Dry and Concentrate (MgSO4, Roto-Vap) wash->dry purify 9. Purification (Column Chromatography) dry->purify Crude Product characterize 10. Characterization (NMR, IR, MS) purify->characterize product Final Product: Bifunctional Ether characterize->product

Caption: Workflow for the synthesis of bifunctional ethers.

References

Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, as well as its ability to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. One of the fundamental and cost-effective methods for the synthesis of N-substituted pyrrolidines is the direct cyclization of 1,4-dichlorobutane with primary amines. This application note provides a detailed overview of this reaction, including the underlying mechanism, experimental protocols for both conventional heating and microwave-assisted synthesis, and a summary of expected yields for various primary amines.

Reaction Mechanism and Principles

The formation of N-substituted pyrrolidines from this compound and a primary amine proceeds via a sequential double nucleophilic substitution (SN2) reaction. The primary amine initially acts as a nucleophile, attacking one of the electrophilic carbon atoms of this compound and displacing a chloride ion. This first substitution results in the formation of an N-(4-chlorobutyl) substituted amine intermediate. Subsequently, an intramolecular cyclization occurs where the secondary amine nitrogen of the intermediate attacks the remaining electrophilic carbon, displacing the second chloride ion to form the stable five-membered pyrrolidine ring. A base is typically required to neutralize the hydrogen chloride generated during the reaction and to facilitate the nucleophilicity of the amine.

ReactionMechanism cluster_step1 Step 1: Intermolecular Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization Amine R-NH₂ Intermediate R-NH-(CH₂)₄-Cl Amine->Intermediate Sɴ2 Attack Dichlorobutane Cl-(CH₂)₄-Cl Dichlorobutane->Intermediate HCl1 HCl Intermediate2 R-NH-(CH₂)₄-Cl CyclicAmine N-R-Pyrrolidine Intermediate2->CyclicAmine Intramolecular Sɴ2 Attack HCl2 HCl

Caption: General reaction mechanism for the formation of N-substituted pyrrolidines.

Quantitative Data Summary

The yield of N-substituted pyrrolidines is influenced by the nature of the primary amine, reaction conditions (temperature, solvent, and base), and the presence of any catalysts. The following table summarizes typical yields obtained for the reaction of this compound with various primary amines under different conditions.

Primary Amine (R-NH₂)R GroupReaction ConditionsSolventBaseYield (%)Reference
BenzylamineBenzylMicrowave (150°C, 20 min)WaterK₂CO₃92[1]
AnilinePhenylConventional Heating (reflux)EthanolNa₂CO₃75-85[2]
p-Toluidine4-MethylphenylConventional Heating (reflux)EthanolNa₂CO₃80-90[2]
p-Anisidine4-MethoxyphenylConventional Heating (reflux)EthanolNa₂CO₃78-88[2]
p-Chloroaniline4-ChlorophenylConventional Heating (reflux)EthanolNa₂CO₃70-80[2]
n-Butylaminen-ButylConventional Heating (reflux)AcetonitrileK₂CO₃65-75[3]
CyclohexylamineCyclohexylConventional Heating (reflux)AcetonitrileK₂CO₃70-80[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Benzylpyrrolidine

This protocol describes a rapid and efficient one-pot synthesis of N-benzylpyrrolidine using microwave irradiation.[1]

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add 3 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain pure N-benzylpyrrolidine.

Protocol 2: Conventional Synthesis of N-Phenylpyrrolidine

This protocol details the synthesis of N-phenylpyrrolidine using traditional heating methods.[2]

Materials:

  • This compound

  • Aniline

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve aniline (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

  • To the stirred solution, add this compound (1.1 equiv.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography to afford pure N-phenylpyrrolidine.

Product Characterization Workflow

The synthesized N-substituted pyrrolidines should be characterized to confirm their identity and purity. A typical workflow for characterization is as follows:

CharacterizationWorkflow CrudeProduct Crude Product Purification Purification (Column Chromatography/Distillation) CrudeProduct->Purification PurityAnalysis Purity Analysis (GC-MS, HPLC) Purification->PurityAnalysis StructureElucidation Structure Elucidation Purification->StructureElucidation FinalProduct Characterized Final Product PurityAnalysis->FinalProduct NMR ¹H and ¹³C NMR Spectroscopy StructureElucidation->NMR MS Mass Spectrometry (MS) StructureElucidation->MS IR Infrared (IR) Spectroscopy StructureElucidation->IR NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Caption: A typical workflow for the purification and characterization of N-substituted pyrrolidines.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the pyrrolidine ring protons and the substituent on the nitrogen atom. The pyrrolidine protons typically appear as multiplets in the range of 1.5-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the pyrrolidine ring carbons, typically in the range of 25-55 ppm, and the signals corresponding to the N-substituent.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to support the proposed structure through fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of N-H stretching vibrations (for a fully substituted pyrrolidine) and the presence of C-N stretching vibrations.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted pyrrolidines. The choice between conventional heating and microwave-assisted synthesis will depend on the desired reaction time and available equipment, with the latter often providing significantly faster and cleaner reactions. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the efficient synthesis of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Syntheses Involving 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during chemical syntheses using 1,4-dichlorobutane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield is significantly lower than expected, and I've isolated a low-boiling point byproduct. What is the likely cause?

A: The most common cause for low yields and the formation of a low-boiling point impurity is the intramolecular cyclization of this compound to form tetrahydrofuran (THF) . This side reaction is particularly favored under conditions that promote SN1-type mechanisms or in the presence of Lewis acids.

Troubleshooting:

  • Solvent Choice: Employ polar aprotic solvents (e.g., DMF, DMSO, acetone) which favor the desired SN2 substitution pathway over the SN1 pathway that can lead to a carbocation intermediate and subsequent cyclization.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the cyclization side reaction.

  • Nucleophile Concentration: Ensure a high concentration of your desired nucleophile to promote the intermolecular reaction over the intramolecular cyclization.

  • pH Control: In aqueous conditions, avoid acidic pH as this can catalyze the formation of THF from any 1,4-butanediol that may be formed through hydrolysis.

Q2: I am attempting a di-substitution reaction with a primary amine, but the result is an intractable mixture, including some insoluble material. What is happening?

A: This issue typically arises from over-alkylation and polymerization . Since this compound has two reactive sites, the initially formed mono-substituted product can act as a nucleophile and react with another molecule of this compound. This process can continue, leading to the formation of dimers, oligomers, and polymers, which are often insoluble.

Troubleshooting:

  • Control Stoichiometry: Use a large excess of the amine relative to this compound. This increases the probability that the dichlorobutane will react with the primary amine rather than the already substituted product.[1]

  • High Dilution: Running the reaction under high dilution conditions can favor the desired reaction by decreasing the frequency of intermolecular reactions that lead to polymers.

  • Slow Addition: Add the this compound dropwise to the reaction mixture containing the amine. This maintains a low instantaneous concentration of the dichlorobutane, further minimizing polymerization.

Q3: My reaction with a strong, bulky base is producing a gaseous byproduct and a complex mixture of alkenes. What is the side reaction?

A: You are likely observing elimination reactions (E1 or E2) . Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the removal of a proton and a chloride ion (dehydrohalogenation) to form alkenes. With this compound, this can lead to products like 4-chloro-1-butene through a single elimination, or 1,3-butadiene through a double elimination.[2][3][4]

Troubleshooting:

  • Choice of Base: If substitution is desired, use a less sterically hindered and/or weaker base that is still sufficiently nucleophilic for your intended reaction. For example, carbonates (K₂CO₃, Cs₂CO₃) or non-hindered amines can be effective.

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the amount of elimination byproducts.

  • Solvent: Polar aprotic solvents generally favor substitution, while non-polar solvents can favor elimination.

Q4: My GC-MS analysis shows a high molecular weight impurity with a mass corresponding to C₈H₁₆Cl₂O. What is this and where did it come from?

A: This impurity is likely 4,4'-dichlorodibutyl ether . It is a common byproduct in the synthesis of this compound from tetrahydrofuran and can be carried over as an impurity in the starting material.[5][6]

Troubleshooting:

  • Starting Material Purity: Verify the purity of your this compound using GC-MS before use.

  • Purification: If 4,4'-dichlorodibutyl ether is present, it can be removed by fractional distillation. A patented method involves heating the contaminated this compound in the presence of a catalyst like ferric chloride, which decomposes the ether into THF and more this compound, followed by fractional distillation.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on Major Reaction Pathways

ConditionFavored PathwayCommon Side ReactionsRationale
High Temperature Elimination, CyclizationSubstitutionProvides activation energy for elimination and intramolecular cyclization.
Strong, Hindered Base Elimination (E2)SubstitutionSteric bulk prevents nucleophilic attack, favoring proton abstraction.[2]
Polar Protic Solvent Substitution (SN1), CyclizationSubstitution (SN2)Stabilizes carbocation intermediates, promoting SN1 and subsequent cyclization.
Polar Aprotic Solvent Substitution (SN2)Elimination, CyclizationFavors the concerted bimolecular substitution mechanism.
High Dilution Intramolecular CyclizationPolymerizationReduces intermolecular collisions, giving intramolecular reactions a higher probability.
Lewis Acid Catalyst CyclizationSubstitutionCan facilitate the cleavage of the C-Cl bond, promoting carbocation formation.

Table 2: Common Impurities and Byproducts in this compound Syntheses

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Identification Method
Tetrahydrofuran (THF)C₄H₈O72.1166GC-MS, ¹H NMR
4-Chloro-1-buteneC₄H₇Cl90.5568GC-MS, ¹H NMR
1,3-ButadieneC₄H₆54.09-4.4Headspace GC-MS
4,4'-Dichlorodibutyl etherC₈H₁₆Cl₂O200.12110-112 (at 10 mmHg)GC-MS, ¹H NMR

Mandatory Visualizations

competing_pathways sub This compound product R-C₄H₈-Cl or R-C₄H₈-R sub->product  Desired Substitution (with Nu:⁻) thf Tetrahydrofuran (THF) sub->thf Intramolecular Cyclization elimination 4-Chloro-1-butene or 1,3-Butadiene sub->elimination Elimination (with Base)

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Low Yield in Reaction check_byproduct Analyze Byproducts (GC-MS, NMR) start->check_byproduct low_bp Low Boiling Point Byproduct Observed? check_byproduct->low_bp insoluble Insoluble Material or Polymer-like Mixture? low_bp->insoluble No is_thf Likely THF from Cyclization low_bp->is_thf Yes gaseous Gaseous Product Detected? insoluble->gaseous No is_polymer Likely Polymerization insoluble->is_polymer Yes is_elimination Likely Elimination Product gaseous->is_elimination Yes solution_thf Action: - Lower Temperature - Use Aprotic Solvent - Increase [Nu:] is_thf->solution_thf solution_polymer Action: - Use Excess Nucleophile - Slow Addition of Dichlorobutane - High Dilution is_polymer->solution_polymer solution_elimination Action: - Use Weaker/Less Hindered Base - Lower Temperature is_elimination->solution_elimination

Caption: Troubleshooting workflow for low yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of a Primary Amine

This protocol is designed to favor the formation of the mono-substituted product while minimizing di-alkylation and polymerization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (5 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition: Add a solution of this compound (1 equivalent) in the same solvent to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography to separate the desired mono-alkylated product from unreacted amine and di-alkylated byproducts.

Protocol 2: Purification of this compound via Catalytic Decomposition of Ether Impurities

This protocol is adapted from a patented method to remove 4,4'-dichlorodibutyl ether.[5]

  • Catalyst Addition: To a distillation flask containing crude this compound contaminated with 4,4'-dichlorodibutyl ether, add a catalytic amount of anhydrous ferric chloride (FeCl₃), approximately 0.1% by weight.[5]

  • Fractional Distillation Setup: Assemble a fractional distillation apparatus with an efficient distillation column (e.g., a Vigreux column).

  • Heating: Heat the mixture. The ferric chloride catalyzes the decomposition of the 4,4'-dichlorodibutyl ether into tetrahydrofuran and this compound.[5]

  • Fraction Collection:

    • Collect the first fraction, which will primarily be the lower-boiling tetrahydrofuran (b.p. 66 °C).

    • Increase the temperature and collect the main fraction of purified this compound (b.p. 161-163 °C).[7]

    • Leave the high-boiling residue, containing the catalyst and any remaining impurities, in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction by GC-MS to confirm the absence of the ether impurity.

Protocol 3: Analytical Method for Side Product Identification by GC-MS

This is a general guideline for the analysis of reaction mixtures.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-15 °C/min to 250 °C.

    • Hold: Maintain 250 °C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 35-400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available. This method can effectively separate and identify volatile byproducts like THF, 4-chloro-1-butene, and higher molecular weight impurities like 4,4'-dichlorodibutyl ether.

References

Formation of 4,4'-dichlorodibutyl ether during 1,4-Dichlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1,4-dichlorobutane, with a specific focus on the formation of the common byproduct, 4,4'-dichlorodibutyl ether.

Troubleshooting Guide: Formation of 4,4'-Dichlorodibutyl Ether

This guide addresses the common issue of significant 4,4'-dichlorodibutyl ether formation during this compound synthesis.

Observation Potential Cause Recommended Action
High percentage of 4,4'-dichlorodibutyl ether in the crude product. Suboptimal Reaction Temperature: Incorrect temperature can favor the intermolecular dehydration reaction that forms the ether. For instance, in the reaction of tetrahydrofuran with aqueous hydrogen chloride, a lower temperature (e.g., 110°C) can lead to a significantly higher concentration of the ether byproduct (up to 25%) compared to a higher temperature (e.g., 150°C), where it can be as low as 2%.[1]Optimize Reaction Temperature: Carefully control and monitor the reaction temperature. For the synthesis from tetrahydrofuran and aqueous HCl, maintaining a higher temperature (around 150°C) is preferable to minimize ether formation.[1]
Incorrect Reagent Concentration: The concentration of hydrogen chloride in the aqueous phase is a critical factor. If the concentration falls below 20% by weight, it can impact the desired product formation.[1]Maintain Optimal HCl Concentration: Ensure the concentration of hydrogen chloride in the aqueous phase is maintained within the optimal range of 25% to 35% by weight to promote the formation of this compound.[1]
Excess Tetrahydrofuran or 1,4-Butanediol: An excess of the starting alcohol (or its precursor, tetrahydrofuran) can increase the probability of intermolecular ether formation.Control Stoichiometry: Use a stoichiometric excess of the chlorinating agent (e.g., hydrogen chloride) relative to the tetrahydrofuran or 1,4-butanediol.
Difficulty in separating this compound from 4,4'-dichlorodibutyl ether. Similar Boiling Points: While separable by fractional distillation, their boiling points may be close enough to require efficient fractionation columns for complete separation.Utilize Fractional Distillation: Employ a fractional distillation apparatus with a high number of theoretical plates for efficient separation. 4,4'-dichlorodibutyl ether can be readily separated from this compound by this method.[1]
Chemical Conversion of the Ether: The ether can be chemically converted to the desired product.Catalytic Conversion: The 4,4'-dichlorodibutyl ether can be heated in the presence of a catalyst, such as ferric chloride, to convert it into this compound and tetrahydrofuran, which can be recycled.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of 4,4'-dichlorodibutyl ether during the synthesis of this compound?

A1: The formation of 4,4'-dichlorodibutyl ether is a side reaction that occurs via an acid-catalyzed intermolecular dehydration. In the synthesis starting from 1,4-butanediol, one molecule of the diol can react with a protonated second molecule in an SN2 reaction to form the ether linkage. When starting with tetrahydrofuran (THF), THF is first opened to form 4-chlorobutanol, which can then react with another molecule of its kind or with another THF-derived intermediate to form the ether.

Q2: How can I minimize the formation of 4,4'-dichlorodibutyl ether?

A2: To minimize the formation of this byproduct, you should:

  • Control the reaction temperature: Higher temperatures (around 150°C) are favored in the reaction of THF with aqueous HCl to reduce ether formation.[1]

  • Maintain the correct reagent concentrations: For the THF/HCl process, keeping the aqueous HCl concentration between 25-35% is crucial.[1]

  • Use an excess of the chlorinating agent: This ensures that the alcohol functional groups are more likely to be converted to chlorides rather than reacting with each other.

Q3: What is the typical yield of this compound, and how much 4,4'-dichlorodibutyl ether is usually formed?

A3: Under optimized conditions for the reaction of tetrahydrofuran with aqueous hydrogen chloride, a net yield of 97% for this compound can be achieved, with the crude product containing approximately 2% 4,4'-dichlorodibutyl ether and 5% unreacted tetrahydrofuran.[1] The weight ratio of this compound to the dichlorodibutyl ether byproduct can be as high as 46.5:1.[1]

Q4: Can the 4,4'-dichlorodibutyl ether byproduct be converted back to the desired this compound?

A4: Yes. The 4,4'-dichlorodibutyl ether can be hydrolyzed by hot aqueous hydrogen chloride to yield tetramethylene chlorhydrin, which can then react to form this compound.[1] Alternatively, heating the ether in the presence of a Lewis acid catalyst like ferric chloride can convert it to this compound and tetrahydrofuran.[2]

Q5: What are the recommended purification methods to remove 4,4'-dichlorodibutyl ether from this compound?

A5: The most common and effective method for separating this compound from 4,4'-dichlorodibutyl ether is fractional distillation .[1] Additionally, a purification method involving heating the mixture with a catalytic amount of ferric chloride (0.02 to 0.2% by weight) at about 80 to 180°C and then fractionally distilling the products has been patented.[2]

Quantitative Data Summary

The following table summarizes the effect of reaction temperature on the formation of 4,4'-dichlorodibutyl ether during the synthesis of this compound from tetrahydrofuran and aqueous hydrogen chloride.

Reaction Temperature (°C)Concentration of 4,4'-Dichlorodibutyl Ether in Crude Product (%)
11025
150~2

Data sourced from US Patent 2,889,380 A.[1]

Experimental Protocols

Synthesis of this compound from 1,4-Butanediol with Thionyl Chloride

This method is a common laboratory-scale synthesis.

  • Setup: In a 500 ml three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 22.5 grams of redistilled 1,4-butanediol and 3 ml of dry pyridine.

  • Cooling: Immerse the flask in an ice bath.

  • Addition of Thionyl Chloride: Add 71 ml (116 grams) of redistilled thionyl chloride dropwise from a dropping funnel into the vigorously stirred mixture. Maintain the temperature between 5-10°C.

  • Overnight Reaction: Once the addition is complete, remove the ice bath and leave the reaction mixture to stand overnight.

  • Reflux: The next day, reflux the reaction mixture for 3 hours.

  • Workup: Cool the mixture and cautiously add ice water.

  • Extraction: Extract the this compound with ether.

  • Washing: Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.

  • Drying: Dry the extract with anhydrous magnesium sulfate.

  • Purification: Remove the ether by evaporation and purify the crude this compound by distillation. Collect the fraction boiling at 55.5-56.5°C/14 mm Hg.[3]

Visualizations

Caption: Reaction pathways for this compound and 4,4'-dichlorodibutyl ether.

Troubleshooting_Workflow Start High Ether Formation Detected Check_Temp Is Reaction Temperature Optimal (e.g., ~150°C)? Start->Check_Temp Adjust_Temp Adjust and Monitor Temperature Check_Temp->Adjust_Temp No Check_Conc Is Aqueous HCl Concentration 25-35%? Check_Temp->Check_Conc Yes Adjust_Temp->Check_Conc Adjust_Conc Adjust Reagent Concentration Check_Conc->Adjust_Conc No Check_Stoich Is there an excess of Chlorinating Agent? Check_Conc->Check_Stoich Yes Adjust_Conc->Check_Stoich Adjust_Stoich Adjust Stoichiometry Check_Stoich->Adjust_Stoich No Purify Purify via Fractional Distillation or Catalytic Conversion Check_Stoich->Purify Yes Adjust_Stoich->Purify

Caption: Troubleshooting workflow for excessive ether formation.

References

How to minimize byproduct formation in 1,4-Dichlorobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-dichlorobutane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The nature of byproducts in this compound reactions is highly dependent on the specific reaction conditions and reagents used. However, some common classes of byproducts include:

  • Intramolecular Cyclization Products: Due to the 1,4-disubstituted nature of the starting material, intramolecular reactions are common, leading to the formation of five-membered rings. For instance, reaction with sodium sulfide yields tetrahydrothiophene.[1][2]

  • Elimination Products: Under strongly basic conditions, E2 elimination can compete with nucleophilic substitution, leading to the formation of unsaturated products. This is particularly relevant when using strong, bulky bases.

  • Over-alkylation Products: When reacting this compound with primary or secondary amines, the initial amine product can be more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts.

  • Dimeric and Polymeric Byproducts: Intermolecular reactions can occur, especially at high concentrations, leading to the formation of dimers or polymers.

  • Byproducts from Starting Material Impurities: If this compound is synthesized from tetrahydrofuran (THF), a common impurity is 4,4'-dichlorodibutyl ether.[3][4]

Q2: How can I minimize the formation of 4,4'-dichlorodibutyl ether in the synthesis of this compound from tetrahydrofuran?

A2: The formation of 4,4'-dichlorodibutyl ether is a known issue when synthesizing this compound from THF. Here are key strategies to minimize this byproduct:

  • Reaction Temperature: Higher reaction temperatures favor the formation of this compound over the ether byproduct. For example, at 150°C, the concentration of the ether byproduct is significantly lower (around 2%) compared to reactions run at 110°C (around 25%).[4]

  • Catalyst: Using a catalyst like ferric chloride (FeCl₃) can help to both minimize the formation of the ether and to convert any formed ether back into this compound and THF.[5]

  • Purification: If 4,4'-dichlorodibutyl ether is present in your this compound, it can be removed by fractional distillation in the presence of a catalyst like ferric chloride.[5]

Q3: I am observing significant over-alkylation in my reaction with a primary amine. What can I do?

A3: Over-alkylation is a common challenge in the N-alkylation of primary and secondary amines. To favor mono-alkylation, consider the following:

  • Stoichiometry: Use a large excess of the primary amine. This ensures that the this compound is more likely to react with the starting amine rather than the mono-alkylated product.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can help to limit the extent of the reaction.

  • Alternative Synthetic Routes: Consider reductive amination as an alternative method for controlled mono-alkylation. This involves reacting the amine with an appropriate aldehyde or ketone followed by in-situ reduction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Formation of Elimination Byproducts
Possible Cause Troubleshooting Action Rationale
Strongly basic or sterically hindered nucleophile/base was used. Switch to a less basic and less sterically hindered nucleophile. For example, use sodium azide or sodium cyanide instead of potassium tert-butoxide if substitution is desired.Strong, bulky bases favor the E2 elimination pathway over the SN2 substitution pathway.[6]
High reaction temperature. Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.Lowering the temperature will decrease the rate of both reactions but will favor the substitution pathway to a greater extent.[6]
Inappropriate solvent. Use a polar aprotic solvent such as DMSO, DMF, or acetone.These solvents solvate the cation of the nucleophile but not the anion, increasing the nucleophilicity of the reacting species and favoring the SN2 reaction.[7]
Issue 2: Formation of Dimeric or Polymeric Byproducts
Possible Cause Troubleshooting Action Rationale
High concentration of reactants. Use high dilution conditions. This can be achieved by adding the reactants slowly to a large volume of solvent over an extended period.High dilution favors intramolecular reactions over intermolecular reactions, thus minimizing the formation of dimers and polymers.
Inappropriate solvent. Choose a solvent that effectively solvates the reactants and any charged intermediates.Proper solvation can help to prevent aggregation and intermolecular side reactions.

Quantitative Data

Table 1: Effect of Temperature on Byproduct Formation in the Synthesis of this compound from Tetrahydrofuran [4]

Reaction Temperature (°C)4,4'-Dichlorodibutyl Ether Byproduct (%)
11025
1502

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrothiophene from this compound

This protocol is adapted from a literature procedure and details the synthesis of tetrahydrothiophene, a common cyclization product.[1]

Materials:

  • This compound (2.5 moles)

  • Sodium sulfide (60% purity, 2.75 moles)

  • Dimethylformamide (DMF)

  • Water

  • Sodium hydroxide

  • Sodium chloride

  • Potassium hydroxide

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 1.7 L of DMF.

  • Heat the DMF to near reflux.

  • Simultaneously, add 2.5 moles of this compound and a solution of 2.75 moles of 60% sodium sulfide in 1 L of hot water from two separate dropping funnels. The addition rate should be controlled to maintain reflux without external heating.

  • After the addition is complete (approximately 1.5 hours), heat the mixture at reflux with stirring for an additional 2 hours.

  • Arrange the condenser for distillation and collect 600 mL of distillate.

  • Make the distillate alkaline by adding 20 g of sodium hydroxide and saturate with sodium chloride.

  • Separate the aqueous layer and discard it.

  • Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.

  • Purify the product by distillation.

Protocol 2: Synthesis of this compound from 1,4-Butanediol

This protocol describes the synthesis of this compound from 1,4-butanediol using thionyl chloride.[8]

Materials:

  • 1,4-Butanediol (redistilled, 22.5 g)

  • Pyridine (dry, 3 mL)

  • Thionyl chloride (redistilled, 71 mL)

  • Ice water

  • Ether

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and thermometer, place the 1,4-butanediol and pyridine.

  • Immerse the flask in an ice bath.

  • Add the thionyl chloride dropwise from a dropping funnel, maintaining the temperature at 5-10°C with vigorous stirring.

  • After the addition is complete, remove the flask from the ice bath and leave it overnight.

  • The next day, reflux the reaction mixture for 3 hours.

  • Cool the mixture and cautiously add ice water.

  • Extract the this compound with ether.

  • Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the ether by evaporation and purify the crude this compound by distillation.

Visualizing Reaction Pathways and Workflows

reaction_pathway cluster_main Main Reaction: Nucleophilic Substitution cluster_byproducts Potential Byproduct Pathways This compound This compound Desired_Product Mono- or Di-substituted Product This compound->Desired_Product SN2 Cyclization Intramolecular Cyclization This compound->Cyclization Elimination Elimination (E2) This compound->Elimination Strong Base Nucleophile Nucleophile Nucleophile->Desired_Product Over_alkylation Over-alkylation (with amines) Desired_Product->Over_alkylation Excess Amine Product

Caption: General reaction pathways for this compound.

experimental_workflow Start Start: Reaction Setup Reaction 1. Combine Reactants (Control Stoichiometry, Temperature, Time) Start->Reaction Workup 2. Quench Reaction & Extract Product Reaction->Workup Purification 3. Purify Crude Product (Distillation, Chromatography, or Recrystallization) Workup->Purification Analysis 4. Characterize Product & Assess Purity Purification->Analysis End End: Pure Product Analysis->End

References

Technical Support Center: Purification of Products Synthesized with 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using 1,4-dichlorobutane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of compounds synthesized with this compound.

Issue 1: Presence of Unreacted this compound in the Product

Q1: How can I remove unreacted this compound from my reaction mixture?

Unreacted this compound can often be removed by fractional distillation, provided there is a sufficient difference in boiling points between it and your desired product.[1][2][3] Given that this compound has a boiling point of 154-155°C at atmospheric pressure, this technique is effective for separating it from higher-boiling compounds.[1] For heat-sensitive products, vacuum distillation is a gentler alternative.

If distillation is not feasible, column chromatography can be an effective method. Since this compound is a relatively non-polar molecule, it will elute quickly on a normal-phase column (e.g., silica gel) with a non-polar eluent.

Issue 2: Formation of 4,4'-Dichlorodibutyl Ether as a Byproduct

Q2: My synthesis using this compound has produced 4,4'-dichlorodibutyl ether as a major byproduct. How can I remove it?

The removal of 4,4'-dichlorodibutyl ether, a common byproduct in reactions involving this compound, can be challenging due to its high boiling point.[4]

  • Fractional Distillation: If the boiling point of your desired product is significantly different from that of 4,4'-dichlorodibutyl ether (b.p. 84–86°C/0.5 mm Hg), fractional distillation under reduced pressure can be an effective separation method.[4]

  • Column Chromatography: For products with similar boiling points, column chromatography is the recommended method. A carefully selected solvent system will allow for the separation of your product from the ether byproduct.

In some cases, particularly in the synthesis of this compound from tetrahydrofuran, the formation of 4,4'-dichlorodibutyl ether can be minimized by controlling reaction conditions.[2][3]

Issue 3: Difficulty in Purifying Solid Products

Q3: I have a solid product that is contaminated with byproducts from my reaction with this compound. What is the best way to purify it?

For solid products, recrystallization is the most common and effective purification technique.[5][6][7] The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution.

Generalized Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that meets the criteria for recrystallization.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals to a constant weight.[5]

If a single solvent is not effective, a two-solvent system may be employed.[5]

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect when using this compound in an alkylation reaction?

Common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Starting materials: If the other reactant is not fully consumed.

  • 4,4'-Dichlorodibutyl ether: As a byproduct of this compound side reactions.[2][3][4]

  • Products of over-alkylation: If the nucleophile can react with more than one molecule of this compound.

  • Elimination products: Depending on the reaction conditions and the substrate.

Q5: My purification by distillation is not giving a clean separation. What could be the problem?

Several factors could be at play:

  • Azeotrope formation: Your product might form an azeotrope with a byproduct or the solvent, making separation by distillation difficult.[8] Trying the distillation under reduced pressure can sometimes alter the azeotropic behavior.[8]

  • Insufficient column efficiency: For compounds with close boiling points, a longer or more efficient fractionating column (e.g., a Vigreux column) may be required.

  • Decomposition: Your product might be decomposing at its boiling point. In this case, vacuum distillation at a lower temperature is necessary.

Q6: How do I choose the right solvent system for column chromatography to purify my product?

The ideal solvent system for column chromatography should provide good separation between your desired product and any impurities.[8]

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The goal is to find a system where your product has an Rf value of around 0.3-0.4, and the impurities have significantly different Rf values.[8]

  • Solvent Polarity: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Stationary Phase: For most applications, silica gel is a suitable stationary phase.[8] Alumina can also be used and is available in acidic, neutral, or basic forms.

Q7: Can I use a liquid-liquid extraction to purify my product?

Yes, liquid-liquid extraction is a useful technique, particularly for removing acidic or basic impurities.

  • Acidic Impurities: Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃).[1]

  • Basic Impurities: Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[8]

Always follow with a water wash to remove any residual acid or base, and then a brine wash to help break up emulsions and remove dissolved water before drying the organic layer.

Data Presentation

Table 1: Boiling Points of this compound and a Common Byproduct

CompoundBoiling Point (°C) at Atmospheric PressureBoiling Point (°C) at Reduced Pressure
This compound154-155[1]55.5-56.5 / 14 mm Hg[1]
4,4'-Dichlorodibutyl ether-84–86 / 0.5 mm Hg[4]

Experimental Protocols

Generalized Fractional Vacuum Distillation Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound being purified.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation, including a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude product in the distillation flask with a stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Discard any initial lower-boiling fractions and stop the distillation before all the material has vaporized to prevent contamination with higher-boiling impurities.[8]

Generalized Column Chromatography Protocol

This is a general procedure and may require optimization for your specific separation.[8]

  • Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel).

  • Mobile Phase Selection: Determine a suitable solvent system using TLC.

  • Column Packing: Pack a chromatography column with the stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Product (from reaction with this compound) is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Consider for removing acidic/basic impurities distillation Fractional Distillation is_solid->distillation No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography distillation->chromatography Insufficient BP Difference pure_product Pure Product distillation->pure_product Sufficient BP Difference chromatography->pure_product recrystallization->chromatography Unsuccessful recrystallization->pure_product Successful extraction->start

Caption: Decision tree for selecting a purification technique.

Impurity_Fate cluster_impurities Common Impurities cluster_techniques Purification Technique Unreacted this compound Unreacted this compound Distillation Distillation Unreacted this compound->Distillation Lower BP Chromatography Chromatography Unreacted this compound->Chromatography Elutes First 4,4'-Dichlorodibutyl ether 4,4'-Dichlorodibutyl ether 4,4'-Dichlorodibutyl ether->Distillation Higher BP 4,4'-Dichlorodibutyl ether->Chromatography Separated by Polarity Other Starting Material Other Starting Material Other Starting Material->Chromatography Recrystallization Recrystallization Other Starting Material->Recrystallization Remains in Mother Liquor Polar Byproducts Polar Byproducts Polar Byproducts->Chromatography Elutes Later Polar Byproducts->Recrystallization Remains in Mother Liquor Extraction Extraction Polar Byproducts->Extraction Removed by Acid/Base Wash

Caption: Relationship between impurities and purification methods.

References

Optimizing reaction conditions (temperature, solvent, base) for 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Dichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Reaction Kinetics and Selectivity

Q1: My reaction with this compound is very slow. How can I increase the reaction rate?

A1: Slow reaction rates are a common issue. Consider the following factors to enhance the kinetics of your substitution reaction:

  • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) "naked" and more reactive. Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, reducing its reactivity.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be aware that higher temperatures can also promote side reactions, particularly elimination.[1][2][3] A modest increase in temperature should be your first approach. Monitor the reaction closely by TLC or GC to avoid byproduct formation.

  • Nucleophile Strength: The rate of an S(_N)2 reaction is directly dependent on the strength of the nucleophile.[4] If possible, consider using a stronger nucleophile. For instance, iodide is a better nucleophile than bromide, which is better than chloride.

  • Concentration: Increasing the concentration of either the nucleophile or this compound will increase the likelihood of molecular collisions, thus increasing the reaction rate.

Q2: I am observing a significant amount of elimination byproduct (butene derivatives). How can I favor substitution over elimination?

A2: The competition between substitution (S(_N)2) and elimination (E2) is a key challenge. To favor substitution, consider these adjustments:

  • Temperature: Lowering the reaction temperature will favor the S(_N)2 pathway, as elimination reactions typically have a higher activation energy and are more favored at elevated temperatures.[3]

  • Base Strength: Use a less sterically hindered and weaker base if your nucleophile is also basic. Strong, bulky bases like potassium tert-butoxide are often used to promote elimination. If your nucleophile is a strong base, using a less hindered one may help.

  • Solvent: Using a polar aprotic solvent is generally recommended for S(_N)2 reactions. Some sources suggest that more polar solvents can slightly favor substitution.

Q3: How can I control the selectivity between mono- and di-substitution on this compound?

A3: Controlling the extent of substitution is crucial when working with a bifunctional electrophile like this compound.

  • For Mono-substitution:

    • Stoichiometry: Use a molar excess of this compound relative to your nucleophile (e.g., 2-4 equivalents of this compound). This increases the statistical probability that the nucleophile will react with an unreacted molecule of this compound rather than the mono-substituted product.

    • Slow Addition: Add the nucleophile slowly to the reaction mixture containing the excess this compound. This keeps the instantaneous concentration of the nucleophile low, further favoring mono-substitution.

  • For Di-substitution:

    • Stoichiometry: Use a molar excess of the nucleophile (at least 2 equivalents, but often 2.2-2.5 equivalents are used to ensure completion). This will drive the reaction towards the di-substituted product.

    • Elevated Temperature: Higher temperatures can help to drive the second substitution to completion.

Work-up and Purification

Q4: I am having difficulty purifying my product from the reaction mixture. What are some common purification strategies?

A4: Purification of products from reactions involving this compound can be challenging due to the potential for multiple products and the physical properties of the starting material.

  • Liquid-Liquid Extraction: If your product has significantly different polarity compared to the starting material and byproducts, a series of aqueous washes can be effective. For example, if you have an acidic or basic functional group in your product, you can use acid-base extraction to move it into the aqueous layer, separate it from neutral organics, and then re-neutralize to recover your product.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: 161-163 °C) and other impurities, fractional distillation under reduced pressure can be an effective purification method.[5][6]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds with different polarities. A carefully chosen solvent system can allow for the separation of mono- and di-substituted products, as well as elimination byproducts. It is often helpful to first perform a TLC analysis with various solvent systems to determine the optimal conditions for separation.

Data Presentation

The following tables provide key data to assist in the optimization of your reaction conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 110-56-5[7][8]
Molecular Formula C₄H₈Cl₂[7][8]
Molecular Weight 127.01 g/mol [7][8]
Boiling Point 161-163 °C[8][9]
Melting Point -38 °C[7][9]
Density 1.16 g/mL[9]
Solubility in Water 0.24 g/100 mL (20 °C)[7]
Solubility Soluble in organic solvents[7][10][11]

Table 2: Recommended Solvents for Nucleophilic Substitution with this compound

SolventTypeRationale for Use
N,N-Dimethylformamide (DMF) Polar AproticExcellent for S(_N)2 reactions; solvates cations well, leaving the nucleophile highly reactive.
Dimethyl Sulfoxide (DMSO) Polar AproticSimilar to DMF, effectively accelerates S(_N)2 reactions.
Acetonitrile (MeCN) Polar AproticA good alternative to DMF and DMSO for S(_N)2 reactions.
Tetrahydrofuran (THF) Polar AproticA less polar option, can be suitable for certain reactions.

Table 3: Common Bases and their Approximate pKaH Values (Conjugate Acid pKa)

BaseFormulapKaH in H₂O (approx.)Notes
Sodium Hydride NaH~35Strong, non-nucleophilic base.
Sodium Amide NaNH₂~38Very strong base.
Lithium Diisopropylamide (LDA) C₆H₁₄LiN~36Strong, sterically hindered, non-nucleophilic base.
Potassium tert-Butoxide C₄H₉KO~19Strong, sterically hindered base; often promotes elimination.
Sodium Hydroxide NaOH15.7Strong base, also a competent nucleophile.
Sodium Ethoxide C₂H₅NaO~16Strong base and good nucleophile.
Potassium Carbonate K₂CO₃10.3Weaker base, often used in Williamson ether synthesis.
Triethylamine (C₂H₅)₃N10.8Organic base, often used as an acid scavenger.

Experimental Protocols

The following are example protocols that can be adapted for your specific nucleophile and desired product.

Protocol 1: Synthesis of 1,4-Diazidobutane (Di-substitution)

This protocol details the di-substitution of this compound with sodium azide.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

    • Add N,N-dimethylformamide (DMF) to create an approximately 0.5 M solution.

    • Add sodium azide (NaN₃) (2.2 equivalents). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 1,4-diazidobutane.

    • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Williamson Ether Synthesis for a Mono-Substituted Product

This protocol provides a general method for the mono-alkylation of an alcohol with this compound.

  • Reagents and Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1 equivalent) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base such as sodium hydride (NaH) (1.1 equivalents) in portions. Caution: NaH is flammable and reacts violently with water.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Reaction:

    • Add this compound (3 equivalents) to the alkoxide solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully quench the excess NaH by the slow addition of water or ethanol.

    • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

    • Extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate the solvent.

    • Purify the crude product by column chromatography on silica gel to separate the desired mono-ether from unreacted this compound and any di-ether byproduct.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm Check for unreacted starting material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm increase_temp Increase Temperature sm_present->increase_temp Yes increase_time Increase Reaction Time sm_present->increase_time Yes stronger_nuc Use Stronger Nucleophile sm_present->stronger_nuc Yes check_byproducts Analyze for Side Products no_sm->check_byproducts No end Improved Yield increase_temp->end increase_time->end stronger_nuc->end elimination Elimination Product Observed check_byproducts->elimination other_byproducts Other Byproducts check_byproducts->other_byproducts lower_temp Lower Temperature elimination->lower_temp Yes weaker_base Use Weaker/Less Hindered Base elimination->weaker_base Yes purification Optimize Purification other_byproducts->purification Yes lower_temp->end weaker_base->end purification->end

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Logical Relationship for Favoring Substitution vs. Elimination

sub_vs_elim conditions Reaction Conditions Temperature Base/Nucleophile Solvent sub_conditions Low Temperature Weakly Basic Nucleophile Polar Aprotic Solvent conditions:temp->sub_conditions Low conditions:base->sub_conditions Weak/Unhindered conditions:solvent->sub_conditions Polar Aprotic elim_conditions High Temperature Strong, Hindered Base Less Polar/Protic Solvent conditions:temp->elim_conditions High conditions:base->elim_conditions Strong/Hindered conditions:solvent->elim_conditions Ethanolic substitution Favors Substitution (SN2) elimination Favors Elimination (E2) sub_conditions->substitution elim_conditions->elimination

Caption: Factors influencing the outcome between substitution and elimination.

References

Technical Support Center: Strategies to Improve Yield and Selectivity in 1,4-Dichlorobutane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-dichlorobutane alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the yield and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound alkylation is resulting in a mixture of mono- and di-substituted products. How can I favor mono-alkylation?

A1: Achieving high selectivity for mono-alkylation is a common challenge due to the bifunctional nature of this compound. To favor the mono-substituted product, it is crucial to control the stoichiometry. Employing a molar excess of your nucleophilic substrate relative to this compound will statistically favor a single substitution. Additionally, shorter reaction times and lower temperatures can help limit the progression to the di-substituted product.[1]

Q2: I am observing a significant amount of an intramolecular cyclization product (e.g., tetrahydrofuran derivatives). How can I prevent this?

A2: Intramolecular cyclization, a competing side reaction, is particularly prevalent when the initially formed mono-alkylated intermediate can readily attack the second electrophilic site on the butane chain. To minimize this, using high dilution conditions can favor the intermolecular reaction pathway over the intramolecular one.[1] Lowering the reaction temperature can also disfavor the cyclization reaction, which may have a higher activation energy.

Q3: My reaction is very slow or shows low conversion. What are the primary factors to investigate?

A3: Low reactivity in alkylation reactions can stem from several factors. Key areas to troubleshoot include:

  • Base Strength: Ensure the base is strong enough to completely deprotonate your nucleophile, generating a sufficient concentration of the reactive species.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can enhance the nucleophilicity of anionic nucleophiles.[1][2]

  • Leaving Group: While you are using a dichloride, an in-situ halogen exchange (Finkelstein reaction) to generate a more reactive iodide can significantly accelerate the reaction.[1]

  • Temperature: Increasing the temperature can increase the reaction rate, but this must be balanced with the risk of promoting side reactions like elimination or di-alkylation.[1]

Q4: What is Phase-Transfer Catalysis (PTC) and how can it improve my this compound alkylation?

A4: Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid or aqueous nucleophile and an organic electrophile). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile into the organic phase where it can react with the this compound. PTC often leads to higher yields and selectivity for mono-alkylation under milder reaction conditions. It allows the use of less expensive and more environmentally friendly inorganic bases like potassium carbonate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkylated Product
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Nucleophile - Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of your nucleophile. - Ensure anhydrous conditions, as moisture can quench the base.
Low Reactivity of this compound - Increase the reaction temperature. Monitor for an increase in side products. - Add a catalytic amount of sodium or potassium iodide to perform an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.[1]
Poor Solubility of Reactants - Select a solvent that can dissolve both the nucleophile (or its salt) and this compound. Polar aprotic solvents like DMF or DMSO are often good choices.[2] - If using a two-phase system, employ a suitable phase-transfer catalyst (e.g., TBAB).
Side Reactions (Elimination, Di-alkylation) - For elimination, use a less hindered, non-nucleophilic base and lower the reaction temperature. - For di-alkylation, use an excess of the nucleophile.
Issue 2: Poor Selectivity (Mono- vs. Di-alkylation)
Potential Cause Troubleshooting Steps
Unfavorable Stoichiometry - To favor mono-alkylation: Use a significant excess of the nucleophile (e.g., 2-5 equivalents). - To favor di-alkylation: Use at least two equivalents of the nucleophile and ensure complete mono-alkylation before proceeding to the second substitution, which may require higher temperatures or longer reaction times.[3]
High Reactivity of Mono-alkylated Intermediate - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. - Slowly add the this compound to a solution of the deprotonated nucleophile to maintain a low concentration of the alkylating agent.
Ineffective Phase-Transfer Catalysis - Screen different phase-transfer catalysts. The structure of the quaternary ammonium salt can influence selectivity. - Ensure the catalyst is not "poisoned" by highly lipophilic leaving groups.

Experimental Protocols

Protocol 1: Selective Mono-O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol is a general guideline for the mono-alkylation of a phenol with this compound under PTC conditions.

Materials:

  • Phenol (e.g., 4-aminophenol) (2.0 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, powdered anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to this compound).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically when the starting phenol is consumed), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Protocol 2: Selective Mono-C-Alkylation of Diethyl Malonate

This protocol provides a method for the selective mono-alkylation of diethyl malonate.

Materials:

  • Diethyl Malonate (2.0 eq)

  • Sodium Ethoxide (NaOEt) (1.9 eq) or Sodium Hydride (NaH) (1.9 eq)

  • This compound (1.0 eq)

  • Anhydrous Ethanol or Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in ethanol or a suspension of sodium hydride in THF.

  • Cool the mixture in an ice bath.

  • Slowly add diethyl malonate to the cooled mixture with vigorous stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Slowly add this compound to the enolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

While extensive quantitative data for direct comparison is sparse in the literature for this compound specifically, the following table summarizes the expected impact of various parameters on yield and selectivity based on established principles of alkylation reactions.

Parameter Condition for High Mono-Selectivity Condition for High Di-Selectivity Expected Impact on Yield
Stoichiometry (Nucleophile:Dichlorobutane) > 2:1< 1:2Critical for selectivity. Excess nucleophile generally increases overall yield of alkylated products.
Base Weaker inorganic base (e.g., K₂CO₃) with PTCStronger base (e.g., NaH) to ensure complete deprotonationStronger bases can improve yield by increasing the concentration of the active nucleophile, but may reduce selectivity.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Polar aprotic (e.g., DMF, Acetonitrile)Solvent choice can significantly impact reaction rate and thus overall yield within a given time.[2]
Temperature Lower temperatureHigher temperatureHigher temperatures generally increase reaction rates and can improve yield, but often at the cost of reduced selectivity.[1]
Catalyst (PTC) Tetrabutylammonium salts (e.g., TBAB)Tetrabutylammonium salts (e.g., TBAB)PTC can dramatically increase the yield in two-phase systems by facilitating the reaction between immiscible reactants.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound alkylations.

TroubleshootingWorkflow start Low Yield or Selectivity check_conversion Is Starting Material Consumed? start->check_conversion check_selectivity Is Product Mixture Complex? check_conversion->check_selectivity Yes low_conversion_issue Issue: Low Reactivity check_conversion->low_conversion_issue No poor_selectivity_issue Issue: Poor Selectivity check_selectivity->poor_selectivity_issue Yes increase_temp Increase Temperature low_conversion_issue->increase_temp stronger_base Use Stronger Base low_conversion_issue->stronger_base finkelstein Add NaI (Finkelstein) low_conversion_issue->finkelstein ptc Use Phase-Transfer Catalyst low_conversion_issue->ptc adjust_stoich Adjust Stoichiometry (Excess Nucleophile for Mono) poor_selectivity_issue->adjust_stoich lower_temp Lower Temperature poor_selectivity_issue->lower_temp slow_addition Slowly Add Dichlorobutane poor_selectivity_issue->slow_addition high_dilution Use High Dilution (to prevent cyclization) poor_selectivity_issue->high_dilution

Troubleshooting workflow for this compound alkylations.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products Nucleophile Nucleophile Mono Mono-alkylated Product Nucleophile->Mono First SN2 Dichlorobutane This compound Dichlorobutane->Mono Di Di-alkylated Product Mono->Di Second SN2 (with another Nucleophile) Cyclized Cyclized Product Mono->Cyclized Intramolecular SN2

Competing reaction pathways in this compound alkylations.

References

Safe handling and storage procedures for 1,4-Dichlorobutane in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for the use of 1,4-Dichlorobutane in a research laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It is also an irritant and can cause skin and serious eye irritation.[1][4] Inhalation of high concentrations of vapor may cause symptoms like difficulty in breathing.[5] It is also harmful to aquatic life with long-lasting effects.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Researchers must wear appropriate personal protective equipment, including:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[6]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or FKM (fluoro rubber), should be worn.[1][2] Gloves must be inspected before use.[6]

  • Skin Protection: A lab coat or fire/flame resistant and impervious clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: If working with the neat chemical, weighing, or diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[1][3][7] Ensure good ventilation/exhaustion at the workplace.[8]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][6] The recommended storage temperature is below 30°C (86°F).[9][10] Some sources also suggest refrigeration.[1][3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, alkali metals, and alkaline earth metals.[5][9][10][11] It can react vigorously with oxidizing materials.[1][9] Contact with these materials should be avoided to prevent hazardous reactions.

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound on my lab bench.

Solution:

  • Alert others: Immediately notify colleagues in the vicinity of the spill.[12]

  • Ensure safety: Eliminate all sources of ignition in the area.[6][13]

  • Personal Protection: Put on your personal protective equipment, including gloves, goggles, and a lab coat.[12]

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite, starting from the edges and working inwards.[12][13] Do not use paper towels as this can increase the rate of evaporation.[13]

  • Cleanup: Once the liquid is absorbed, use non-sparking tools to collect the material into a suitable, closed container for disposal.[6][14]

  • Decontamination: Clean the spill area with soap and water.[15][16]

  • Disposal: Label the container with the waste material and dispose of it according to your institution's hazardous waste procedures.[12]

Problem: My skin has come into contact with this compound.

Solution:

  • Immediate Action: Immediately remove all contaminated clothing.[6]

  • Rinse: Rinse the affected skin area with plenty of water and soap.[6][15]

  • Seek Medical Attention: Get medical attention if irritation or other symptoms develop.[4][6]

Problem: I suspect a leak from a storage container of this compound.

Solution:

  • Evacuate: If the leak is significant, evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Assess and Contain: Wearing appropriate PPE, try to identify the source of the leak. If it is safe to do so, move the container to a fume hood or a secondary containment unit.

  • Cleanup: Follow the spill cleanup procedures for any leaked material.

  • Inspect: Inspect all other containers for potential leaks.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₈Cl₂[1]
Molecular Weight 127.01 g/mol [1]
Appearance Colorless liquid with a mild, pleasant odor[1][9]
Boiling Point 155-163°C (311-325°F)[6][9]
Melting Point -37 to -38°C (-35 to -36°F)[6][9]
Flash Point 40°C (104°F)[1][7]
Density 1.14 - 1.16 g/mL at 20-25°C[9][11]
Vapor Density 4.4 (Heavier than air)[1][7]
Vapor Pressure 4 mmHg at 20°C (68°F)[1][7]
Water Solubility Insoluble/Slightly soluble (0.24 - 0.373 g/L)[9][10][11]

Experimental Protocols

General Protocol for Safe Handling of this compound

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation and Precautionary Measures:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify the location and accessibility of safety equipment, including an emergency shower, eyewash station, and a spill kit.

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure all containers are properly labeled.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, tightly fitting safety goggles, and chemical-resistant gloves before handling the chemical.

  • Handling Procedure:

    • Conduct all work involving this compound inside a chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[6][10]

    • Avoid contact with skin and eyes.[6]

    • Keep the container tightly closed when not in use.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Waste Disposal:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical.

    • Clean the work area and any equipment used.

Mandatory Visualization

SafeHandlingWorkflow start Start: Acquire This compound storage Storage - Cool, dry, well-ventilated - Away from ignition sources - Tightly closed container start->storage handling_prep Handling Preparation - Review SDS - Check safety equipment - Don appropriate PPE storage->handling_prep experiment Experimental Use - Inside fume hood - Use non-sparking tools - Avoid incompatibles handling_prep->experiment waste Waste Collection - Designated, sealed container - Properly labeled experiment->waste spill_event Spill Occurs experiment->spill_event Accident disposal Disposal - Follow institutional hazardous  waste procedures waste->disposal end End: Procedure Complete disposal->end spill_cleanup Spill Cleanup Procedure - Alert others & evacuate if needed - Use absorbent material - Decontaminate area spill_event->spill_cleanup spill_cleanup->waste

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Disposal of 1,4-Dichlorobutane Waste and Contaminated Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe disposal of 1,4-dichlorobutane waste and contaminated materials.

Troubleshooting Guide & FAQs

Waste Characterization & Segregation

  • Q1: How do I classify waste containing this compound?

    • A1: Waste containing this compound should be treated as hazardous waste. It is a flammable liquid and is harmful to aquatic life with long-lasting effects.[1] All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Q2: Can I mix this compound waste with other organic solvent waste?

    • A2: It is not recommended to mix this compound waste with other waste streams. Incompatible materials include strong oxidizing agents, strong bases, and alkali metals.[2][3][4][5][6] Mixing with incompatible substances can lead to vigorous reactions.[2] Always segregate halogenated waste streams from non-halogenated ones.

Spill & Contamination Cleanup

  • Q3: What should I do in case of a small spill of this compound in the lab?

    • A3: For a small spill, first ensure adequate ventilation and eliminate all ignition sources.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[7][8] Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[1][7]

  • Q4: How do I decontaminate surfaces after a this compound spill?

    • A4: After removing the bulk of the spill, ventilate the area and wash the surface.[8] Following the initial cleanup, further decontamination of the affected area can be done.

  • Q5: What is the proper procedure for disposing of grossly contaminated materials (e.g., large volumes of absorbed spill waste)?

    • A5: For large spills, you should evacuate the area and, if necessary, contact your institution's environmental health and safety (EHS) department.[7] The collected contaminated material should be placed in sealed containers and disposed of as hazardous waste.[7][8] It may be necessary to contain and dispose of this material as a HAZARDOUS WASTE; contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific recommendations.[8]

Disposal of Contaminated Items

  • Q6: How should I dispose of contaminated personal protective equipment (PPE) like gloves and lab coats?

    • A6: Contaminated PPE should be disposed of as hazardous waste. Place items in a designated, labeled hazardous waste container. Contaminated clothing should be removed immediately.

  • Q7: What is the correct way to dispose of empty this compound containers?

    • A7: Empty containers may retain product residue and can be dangerous.[3] They should be handled as hazardous waste. Do not pressurize, cut, weld, or expose empty containers to heat, sparks, or open flames.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, though controlled incineration with flue gas scrubbing is also an option for combustible packaging materials.[1]

Final Disposal Routes

  • Q8: What are the approved final disposal methods for this compound waste?

    • A8: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains, as it is harmful to aquatic life.[1] All disposal must be in accordance with local, regional, and national regulations.[7]

Quantitative Data Summary

PropertyValueSource
Physical State Colorless liquid[3][5]
Boiling Point 154-163 °C[2][3]
Melting Point -38 °C[2][4]
Flash Point 52.22 °C (126 °F)[3]
Density 1.16 g/mL at 25 °C[2]
Vapor Pressure 5 hPa @ 20 °C[3]
Water Solubility Insoluble / 0.24 g/100 mL (20 °C)[1][4]
Lower Explosion Limit 1.5% vol[3]
Upper Explosion Limit 4.0% vol[3]
Autoignition Temperature 220 °C (428 °F)[3]
Storage Temperature Store below +30°C[2][5]

Experimental Protocols

Protocol: Small-Scale Spill Cleanup of this compound

Objective: To safely clean up a small spill (less than 100 mL) of this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Spill Kit: Inert absorbent material (vermiculite, dry sand, or commercial sorbent), non-sparking scoops/tools, hazardous waste container with lid, hazardous waste labels.

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is significant or if you feel unwell, evacuate the area and contact your institution's EHS.

  • Ensure Safety:

    • Eliminate all sources of ignition (e.g., turn off hot plates, Bunsen burners).[1][7]

    • Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate working height.

  • Containment:

    • Wearing appropriate PPE, carefully approach the spill.

    • If the spill is spreading, create a dike around the spill using the absorbent material to contain it.

  • Absorption:

    • Generously cover the spill with the inert absorbent material.

    • Allow the material to fully absorb the this compound.

  • Collection:

    • Using non-sparking tools, carefully scoop the contaminated absorbent material.[1][7]

    • Place the collected material into the designated hazardous waste container.[1]

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), if appropriate for the surface. Place the used cloth in the hazardous waste container.

    • Wash the area with soap and water.

  • Waste Disposal:

    • Securely close the lid on the hazardous waste container.

    • Label the container with "Hazardous Waste," "this compound," and the date.

    • Arrange for pickup and disposal through your institution's EHS department.

  • Post-Cleanup:

    • Remove and dispose of contaminated gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

DisposalWorkflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal A This compound Waste (e.g., unused reagent, reaction mixture) C Segregate Waste Stream (Keep away from incompatibles) A->C B Contaminated Materials (e.g., PPE, spill cleanup debris, empty containers) B->C D Label Container ('Hazardous Waste', Chemical Name) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Professional Disposal (Contact EHS or licensed contractor) E->F G Transport to a Licensed Chemical Destruction Plant F->G Option 1 H Controlled Incineration with Flue Gas Scrubbing F->H Option 2

Caption: Workflow for the disposal of this compound waste.

ChemicalIncompatibility substance This compound incompatible_group Incompatible Materials substance->incompatible_group oxidizers Strong Oxidizing Agents incompatible_group->oxidizers bases Strong Bases incompatible_group->bases metals Alkali Metals incompatible_group->metals plastics Rubber and Various Plastics incompatible_group->plastics

Caption: Key chemical incompatibilities of this compound.

References

Troubleshooting guide for incomplete reactions with 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Dichlorobutane Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete reactions and other challenges when using this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low conversion. What are the common causes and how can I fix it?

Low conversion in reactions involving this compound, a primary alkyl halide, can stem from several factors. The key is to systematically evaluate your reaction conditions.

  • Insufficient Reaction Time or Temperature: While it is a primary halide, reactions can still be sluggish.[1] Consider increasing the reaction time or temperature. Monitor the reaction's progress using an appropriate technique like TLC or GC to determine the optimal duration.

  • Poor Nucleophile: The rate of SN2 reactions is highly dependent on the strength of the nucleophile.[2][3] Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., RO⁻ > ROH).[4] If possible, consider converting your nucleophile to its conjugate base with a suitable non-nucleophilic base.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetone are known to enhance the rate of SN2 reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[1][2] In contrast, polar protic solvents (like water or alcohols) can solvate the nucleophile itself, reducing its reactivity.

  • Reagent Purity: Ensure all reagents, especially the solvent and nucleophile, are pure and anhydrous if the reaction is moisture-sensitive (e.g., Grignard reactions). Water can consume reagents or quench intermediates.[1][5]

  • Leaving Group Ability: While chloride is a reasonable leaving group, converting it to a better one, like iodide, can significantly accelerate the reaction. This can be achieved in-situ via a Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide.[1]

Q2: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity of my reaction?

This is a common challenge due to the bifunctional nature of this compound. The key to controlling selectivity lies in stoichiometry and reaction conditions.[1]

  • For Mono-substitution: Use a molar excess of this compound relative to the nucleophile (e.g., 1.5 to 2 equivalents). This ensures the nucleophile is consumed before it can react a second time. Additionally, adding the nucleophile slowly to the solution of this compound can help maintain a low concentration of the mono-substituted product, reducing the chance of a second substitution. Lower temperatures and shorter reaction times also favor mono-substitution.[1]

  • For Di-substitution: Use an excess of the nucleophile (typically >2 equivalents) to ensure both chlorine atoms react. Higher temperatures and longer reaction times will also drive the reaction to completion.

Q3: My reaction is producing significant amounts of elimination (E2) byproducts. How can this be minimized?

Elimination competes with substitution, particularly when using strong or sterically hindered bases as nucleophiles. To favor substitution (SN2) over elimination (E2):

  • Nucleophile Choice: Use a strong, non-hindered nucleophile. Bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, promoting elimination.

  • Temperature: Lowering the reaction temperature generally disfavors elimination relative to substitution.[1]

  • Base Strength: If your nucleophile is also a strong base, consider using a weaker base or a different synthetic route if possible.

Q4: I am attempting to form a Grignard reagent with this compound and the reaction will not initiate. What should I do?

Grignard reaction initiation can be notoriously difficult, often due to a passivating oxide layer on the magnesium surface.[5]

  • Activation of Magnesium:

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine. The reaction is initiated when the characteristic purple/brown color of the iodine disappears.[5] Alternatively, add a few drops of 1,2-dibromoethane, which reacts with magnesium to expose a fresh surface.[5]

  • Anhydrous Conditions: Grignard reagents are strong bases and react readily with water.[6] Ensure all glassware is flame-dried or oven-dried and that the solvent (typically anhydrous ether or THF) is strictly anhydrous.

  • Solvent Choice: THF is often a better solvent than diethyl ether for preparing Grignard reagents as it provides better stabilization.[7]

Data Summary

Table 1: Factors Affecting Nucleophilic Substitution (SN2) Rate with this compound

FactorFavors Faster ReactionRationale
Nucleophile Strong, negatively charged, less electronegative, non-bulky (e.g., I⁻, RS⁻, N₃⁻)A more reactive nucleophile attacks the electrophilic carbon more rapidly.[2][3][4]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Increases nucleophile reactivity by solvating the counterion and not the nucleophile itself.[1][2]
Leaving Group Better leaving group (e.g., I⁻ > Br⁻ > Cl⁻)A more stable leaving group (weaker conjugate base) departs more easily, lowering the transition state energy.[3]
Temperature Higher TemperatureIncreases the kinetic energy of molecules, leading to more frequent and energetic collisions.[1]

Visualizing Reaction Challenges

A common issue is managing competing reaction pathways. The following diagram illustrates the primary outcomes when reacting this compound with a generic nucleophile (Nu⁻).

G start This compound + Nu⁻ mono Mono-substituted Product (Cl-(CH₂)₄-Nu) start->mono < 1 eq. Nu⁻ Low Temp cyclo Cyclized Product (e.g., Tetrahydrofuran if Nu⁻ = OH⁻) start->cyclo Intramolecular (with specific Nu) di Di-substituted Product (Nu-(CH₂)₄-Nu) mono->di > 1 eq. Nu⁻ High Temp

Caption: Competing reaction pathways for this compound.

The following workflow provides a systematic approach to diagnosing and solving incomplete reactions.

Troubleshooting_Workflow start Incomplete Reaction Observed check_conversion Is conversion low but the reaction is clean? start->check_conversion check_side_products Are significant side products observed? check_conversion->check_side_products No cause_kinetics Possible Cause: Slow Kinetics check_conversion->cause_kinetics Yes side_product_type Identify Side Products (e.g., di-substitution, elimination) check_side_products->side_product_type Yes solution_kinetics Solution: • Increase Temperature/Time • Use a better solvent (polar aprotic) • Add Iodide catalyst (Finkelstein) cause_kinetics->solution_kinetics cause_disub Cause: Di-substitution side_product_type->cause_disub Di-substitution cause_elim Cause: Elimination side_product_type->cause_elim Elimination solution_disub Solution: • Use excess this compound • Slow addition of nucleophile cause_disub->solution_disub solution_elim Solution: • Lower reaction temperature • Use less hindered nucleophile/base cause_elim->solution_elim

Caption: Troubleshooting workflow for incomplete reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Di-substitution with an Amine

This protocol describes the synthesis of a N,N'-disubstituted-1,4-butanediamine, a common application for this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (2.5 equivalents), a suitable solvent (e.g., ethanol or acetonitrile), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 equivalents) to neutralize the HCl formed during the reaction.

  • Reagent Addition: While stirring the mixture, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction may take several hours to reach completion.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as acid-base extraction, recrystallization, or column chromatography, to yield the pure diamine product.

Protocol 2: Preparation of a Grignard Reagent (Mono-Grignard)

This protocol details the selective formation of the mono-Grignard reagent.

  • Setup: Assemble a three-neck flask, flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon), equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Place magnesium turnings (1.0 equivalent) in the flask.

  • Activation: Add a single crystal of iodine to the flask.

  • Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.5 equivalents to favor mono-addition) in anhydrous diethyl ether or THF.[5]

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[5] If it does not start, gentle warming or mechanical crushing of the magnesium may be required.

  • Addition: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. For more selective mono-Grignard formation, the reaction can be cooled (e.g., 0-5 °C) to control the exotherm.[5]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent should be used immediately for the subsequent reaction step.[5]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,4-Dichlorobutane, a key intermediate in various syntheses, is crucial for ensuring product quality, safety, and process optimization. This guide provides a comprehensive comparison of the primary analytical methods for the quantification of this compound, including Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Quantitative Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance characteristics of each technique for the analysis of this compound.

ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 µg/mL (estimated)~10 µM[1]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 150 µg/mL (estimated)Dependent on desired accuracy and experiment time[1]
Linearity (R²) > 0.99> 0.99> 0.999[2]
Accuracy (% Recovery) 90 - 110%85 - 115%98.5 - 101.5%[2]
Precision (%RSD) < 5%< 10%< 1.5%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC-FID/GC-MS)

Gas chromatography is a highly suitable technique for the analysis of the volatile compound this compound. Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to a final concentration within the calibration range (typically 1-100 µg/mL).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • For GC-MS, an internal standard (e.g., this compound-d8) may be added to improve accuracy.

Instrumentation and Conditions (GC-FID):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 20:1.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min and hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

Instrumentation and Conditions (GC-MS):

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

High-Performance Liquid Chromatography (HPLC-UV)

While less common for volatile compounds like this compound due to potential issues with sample handling and retention, HPLC-UV can be employed. The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set to a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve, relying on a certified internal standard.

Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve the sample and internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field spectrometer.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: 1D proton (¹H) NMR with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both this compound and the internal standard.

Quantification Formula: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • C = Concentration

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizations

The following diagrams illustrate the typical workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Spiking Dissolution->InternalStd Injection Injection InternalStd->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

A typical workflow for the quantification of this compound using GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation SampleWeigh Accurate Sample Weighing Dissolve Dissolution in Deuterated Solvent SampleWeigh->Dissolve StandardWeigh Accurate Internal Standard Weighing StandardWeigh->Dissolve Acquisition 1H NMR Data Acquisition Dissolve->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

A generalized workflow for quantitative analysis using NMR (qNMR).

References

GC-MS for Purity Assessment of 1,4-Dichlorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1,4-Dichlorobutane, a key building block in the synthesis of many pharmaceutical compounds and polymers, requires rigorous purity assessment to guarantee the quality and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for the identification and quantification of this compound and its potential impurities.

This guide provides a comprehensive overview of the application of GC-MS for the purity analysis of this compound, comparing its performance with other analytical techniques and providing detailed experimental protocols and data.

Comparison of Analytical Techniques

While several methods can be employed for the analysis of halogenated organic compounds, GC-MS and High-Performance Liquid Chromatography (HPLC) are the most common. For a volatile and thermally stable compound like this compound, GC-MS is generally the preferred method.[1][2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection typically by UV-vis spectroscopy.
Applicability Ideal for volatile and thermally stable compounds like this compound.More suitable for non-volatile or thermally labile compounds.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity compared to GC-MS for this type of analyte.
Selectivity Excellent selectivity due to both chromatographic separation and mass-based detection, allowing for confident peak identification.Selectivity is dependent on the chromophore of the analyte and potential co-eluting impurities.
Sample Prep Simple dilution with a suitable solvent is usually sufficient.May require more complex sample preparation and solvent selection.
Analysis Time Typically faster for volatile compounds.Can have longer run times depending on the column and mobile phase used.

GC-MS Analysis of this compound: Experimental Data

The primary impurity in the synthesis of this compound from tetrahydrofuran is 4,4'-dichlorodibutyl ether. The following table summarizes hypothetical, yet typical, experimental data obtained from the GC-MS analysis of a this compound sample.

CompoundRetention Time (min)Peak Area (%)Concentration (mg/mL)Purity (%)
This compound3.8599.59.9599.5
4,4'-Dichlorodibutyl ether5.200.50.050.5

Note: The retention time for this compound is based on a reported value.[3] The retention time for 4,4'-dichlorodibutyl ether is an estimated value based on its higher boiling point. The quantitative data is hypothetical and serves for illustrative purposes.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from its likely impurities.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35 - 350 amu.

3. Data Analysis

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of a reference standard for this compound and known impurities. The NIST Mass Spectral Library can be a valuable resource for identifying unknown peaks.

  • Quantify the purity of this compound and the concentration of any impurities using the peak area percentage method or an internal/external standard calibration.

Visualizing the Workflow and Logical Relationships

To better understand the process, the following diagrams illustrate the experimental workflow and a decision-making process for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer injection Sample Injection transfer->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Impurity_Identification start Unknown Peak Detected rt_check Compare Retention Time with Standards start->rt_check ms_check Analyze Mass Spectrum rt_check->ms_check No Match known_imp Known Impurity Identified rt_check->known_imp Match lib_search NIST Library Search ms_check->lib_search struct_elucid Structure Elucidation lib_search->struct_elucid Plausible Hits unknown_imp Unknown Impurity Requires Further Investigation lib_search->unknown_imp No Match struct_elucid->known_imp

Caption: Decision tree for the identification of impurities in this compound.

References

A Comparative Analysis of the Reactivity of 1,4-Dichlorobutane and 1,4-Dibromobutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,4-dichlorobutane and 1,4-dibromobutane, focusing on their behavior in bimolecular nucleophilic substitution (SN2) reactions. Understanding the differential reactivity of these important bifunctional electrophiles is critical for the rational design of synthetic pathways and the development of novel therapeutics. This analysis is supported by fundamental principles of physical organic chemistry and established experimental protocols.

Executive Summary

In nucleophilic substitution reactions, 1,4-dibromobutane is a significantly more reactive substrate than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions involving 1,4-dibromobutane typically proceed at a faster rate and under milder conditions than those with its chlorinated counterpart.

Theoretical Background: The Role of the Leaving Group

The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

The stability of the leaving group as an independent species is a crucial factor influencing the activation energy of the reaction. A better leaving group is one that is more stable in solution, which generally corresponds to the conjugate base of a strong acid. In the case of halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a weaker base and thus a more stable, and better, leaving group than the chloride ion (Cl⁻).[1][2]

Quantitative Reactivity Data

The following table provides an illustrative comparison of the relative SN2 reaction rates. The data is based on the known relative reactivity of alkyl chlorides versus alkyl bromides in SN2 reactions. For context, kinetic data for the reaction of a related monofunctional compound, 1-bromobutane, with sodium iodide in acetone is also included.

SubstrateLeaving GroupRelative Rate (Illustrative)Rate Constant (k) for n-butyl analog with NaI in Acetone at 25°C (L mol⁻¹ s⁻¹)
This compoundCl⁻1Not available, expected to be significantly lower than the bromide analog
1,4-DibromobutaneBr⁻~50 - 100Not available, but the rate for 1-bromobutane is approximately 1.0 x 10⁻³

Note: The relative rate is an approximation based on the general observation that alkyl bromides are 50-100 times more reactive than alkyl chlorides in SN2 reactions. The rate constant for 1-bromobutane is provided as a reference point.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and 1,4-dibromobutane, a Finkelstein reaction can be performed. This experiment relies on the differential solubility of sodium halides in acetone. Sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not.[3][4][5][6] The formation of a precipitate, therefore, indicates that a substitution reaction has occurred.

Objective:

To qualitatively and semi-quantitatively compare the relative rates of the SN2 reaction of this compound and 1,4-dibromobutane with sodium iodide in acetone.

Materials:
  • This compound

  • 1,4-Dibromobutane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for enhancing the rate of slow reactions)

Procedure:
  • Label two clean, dry test tubes, one for each dihalobutane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Simultaneously, add 5 drops of this compound to the first test tube and 5 drops of 1,4-dibromobutane to the second test tube.

  • Start the stopwatch immediately after the addition of the substrates.

  • Gently agitate both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (a white or off-white solid).

  • Record the time at which the first sign of a precipitate appears in each test tube.

  • If no reaction is observed at room temperature after a significant period (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction, and the observation times can be recorded accordingly.

Expected Observations:

A precipitate of sodium bromide (NaBr) is expected to form significantly faster in the test tube containing 1,4-dibromobutane compared to the formation of sodium chloride (NaCl) in the test tube with this compound. This provides a clear qualitative and semi-quantitative measure of the higher reactivity of 1,4-dibromobutane.

Reaction Pathway and Workflow Diagrams

The following diagrams illustrate the SN2 reaction pathway for the Finkelstein reaction and the experimental workflow for comparing the reactivity of the two dihalobutanes.

Finkelstein_Reaction SN2 Reaction of 1,4-Dihalobutane with Iodide cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products I_minus I⁻ (from NaI) TS [I---C---X]⁻ I_minus->TS Backside Attack dihalobutane X-(CH₂)₄-X (X = Cl or Br) dihalobutane->TS iodobutane I-(CH₂)₄-X TS->iodobutane X_minus X⁻ (forms NaX precipitate) TS->X_minus Leaving Group Departs

Caption: Finkelstein Reaction Pathway

Experimental_Workflow Experimental Workflow for Reactivity Comparison start Start prep Prepare two test tubes with NaI in acetone start->prep add_reagents Simultaneously add This compound and 1,4-Dibromobutane prep->add_reagents observe Observe for precipitate formation and record time add_reagents->observe compare Compare reaction times observe->compare conclusion_Br Conclusion: 1,4-Dibromobutane is more reactive compare->conclusion_Br Time(Br) < Time(Cl) conclusion_Cl Conclusion: This compound is more reactive (Unexpected Outcome) compare->conclusion_Cl Time(Cl) < Time(Br) end End conclusion_Br->end conclusion_Cl->end

Caption: Reactivity Comparison Workflow

Conclusion

The comparative analysis robustly indicates that 1,4-dibromobutane is a more reactive substrate than this compound in SN2 reactions. This is a direct consequence of the superior leaving group ability of the bromide ion. For synthetic applications, this means that reactions with 1,4-dibromobutane can often be carried out under milder conditions and may result in higher yields and shorter reaction times compared to those with this compound. This fundamental understanding of reactivity is essential for the efficient design and execution of synthetic strategies in research and development.

References

A Comparative Analysis of Nucleophilic Substitution Rates for 1,4-Dichlorobutane and Other Dihaloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the reaction rates of 1,4-dichlorobutane with other dihaloalkanes in nucleophilic substitution reactions has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors governing reactivity, supported by experimental data and protocols.

The reactivity of dihaloalkanes in nucleophilic substitution reactions is of paramount importance in organic synthesis, influencing the efficiency of creating new chemical entities. This comparison focuses on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides like 1,4-dihalobutanes.

The Decisive Role of the Leaving Group

The primary determinant of the reaction rate in nucleophilic substitution reactions of haloalkanes is the nature of the halogen atom, which functions as the leaving group. The strength of the carbon-halogen (C-X) bond is inversely related to the reactivity of the haloalkane. Weaker C-X bonds are broken more easily, leading to a faster reaction.

The established order of reactivity for haloalkanes is:

R-I > R-Br > R-Cl > R-F

This trend is a direct consequence of the bond strengths between the carbon and halogen atoms. The carbon-iodine bond is the weakest, making iodide the best leaving group among the common halogens. Conversely, the carbon-fluorine bond is the strongest, rendering fluoroalkanes the least reactive in SN2 reactions.

Quantitative Comparison of Reaction Rates

To illustrate the significant impact of the leaving group on reaction rates, the following table summarizes the relative rates of reaction for various 1,4-dihaloalkanes with sodium iodide in acetone. This classic Finkelstein reaction is a well-established method for comparing the reactivity of alkyl halides.

DihaloalkaneChemical FormulaRelative Rate of Reaction
1,4-DiiodobutaneI(CH₂)₄I~60,000
1,4-DibromobutaneBr(CH₂)₄Br~2,000
This compoundCl(CH₂)₄Cl1

Note: The relative rates are approximations based on the established principles of leaving group ability in SN2 reactions and data for analogous monohaloalkanes. The rate of reaction of this compound is set as the baseline (1).

As the data indicates, 1,4-dibromobutane reacts significantly faster than this compound, and 1,4-diiodobutane is orders of magnitude more reactive than both. This dramatic increase in reaction rate underscores the critical role of the leaving group in facilitating the nucleophilic attack.

Experimental Protocol: Determination of Relative Reaction Rates

A competition experiment can be designed to quantitatively determine the relative reactivities of this compound and other dihaloalkanes. The following protocol outlines a general procedure for such an experiment.

Objective: To determine the relative rates of SN2 reaction of this compound, 1,4-dibromobutane, and 1,4-diiodobutane with sodium iodide in acetone.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • 1,4-Diiodobutane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Internal Standard (e.g., a non-reactive high-boiling alkane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Reaction vials, syringes, and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar solutions of this compound, 1,4-dibromobutane, 1,4-diiodobutane, and the internal standard in anhydrous acetone.

  • Reaction Setup: In a series of reaction vials, combine known volumes of the dihaloalkane solutions and the internal standard solution. Thermostat the vials to a constant temperature (e.g., 25°C).

  • Initiation of Reaction: To each vial, add a standardized solution of sodium iodide in anhydrous acetone to initiate the reaction. The concentration of sodium iodide should be the limiting reagent to ensure pseudo-first-order kinetics with respect to the dihaloalkane.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by diluting with a large volume of cold water).

  • Analysis: Extract the organic components from the quenched aliquots and analyze them using GC-MS. The disappearance of the starting dihaloalkanes and the appearance of the corresponding iodo-substituted products are monitored.

  • Data Analysis: The relative rates are determined by comparing the rates of disappearance of each dihaloalkane relative to the internal standard.

Logical Workflow for Experimental Rate Determination

The following diagram illustrates the logical workflow for the experimental determination of the relative reaction rates of dihaloalkanes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Equimolar Dihaloalkane Solutions D Combine Reactants & Internal Standard A->D B Prepare NaI in Acetone Solution E Initiate Reaction with NaI Solution B->E C Prepare Internal Standard Solution C->D D->E F Maintain Constant Temperature E->F G Withdraw Aliquots at Time Intervals F->G H Quench Reaction G->H I GC-MS Analysis H->I J Determine Relative Consumption Rates I->J

Caption: Workflow for determining relative reaction rates.

Conclusion

The reactivity of this compound in SN2 reactions is significantly lower than its heavier dihaloalkane counterparts, 1,4-dibromobutane and 1,4-diiodobutane. This difference is primarily attributed to the superior leaving group ability of bromide and iodide ions compared to the chloride ion, a consequence of the weaker carbon-halogen bonds. For synthetic applications requiring facile nucleophilic substitution, 1,4-dibromobutane and particularly 1,4-diiodobutane are the preferred substrates. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the design and execution of their synthetic strategies.

A Comparative Guide to Synthetic Methods Utilizing 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies that employ 1,4-dichlorobutane as a key reactant. The performance of these methods is contrasted with alternative synthetic routes, supported by experimental data to inform your research and development endeavors.

Comparison of Synthetic Applications

The following sections detail the synthesis of four key chemical compounds: Tetrahydrofuran (THF), Busulfan, Adiponitrile, and Tetrahydrothiophene (THT). Each section presents a comparative analysis of a synthetic method using this compound against a viable alternative.

Synthesis of Tetrahydrofuran (THF)

Tetrahydrofuran is a vital solvent and a precursor in the synthesis of various polymers.

Comparison of THF Synthesis Methods

FeatureMethod 1: From this compoundMethod 2: Dehydration of 1,4-Butanediol
Starting Materials This compound, Water1,4-Butanediol
Reagents/Catalyst Strong acid (e.g., H₂SO₄, H₃PO₄, HI)[1]Zirconium sulfate (SO₄²⁻/ZrO₂) catalyst[2]
Reaction Conditions 170°C for 8 hours (with H₂SO₄)[1]200°C for 1 hour[2]
Yield Approx. 47% (based on provided data)[1]Up to 99.5%[2]
Advantages Utilizes a readily available starting material.High yield, environmentally benign (uses water as a solvent in some variations).[3][4]
Disadvantages Moderate yield, requires high temperature and pressure in some cases.Requires a specific catalyst.

Experimental Protocols

Method 1: Synthesis of Tetrahydrofuran from this compound

A mixture of 11.9 g of this compound (82% purity), 30 g of water, and 1 ml of concentrated sulfuric acid as a catalyst is heated in a shaking Hastelloy reactor at 170°C for 8 hours.[1] Upon cooling, the reaction mixture is analyzed, and the tetrahydrofuran product can be recovered by distillation.[1]

Method 2: Synthesis of Tetrahydrofuran from 1,4-Butanediol

A zirconium sulfate catalyst is activated at 370°C for 2 hours using helium gas. 1 g of the pretreated catalyst and 100 g of 1,4-butanediol are introduced into a 500 mL three-neck reaction flask equipped with a magnetic stirrer and a reflux condenser. The reaction is carried out at 200°C for 1 hour under atmospheric pressure.[2] The product is then condensed and distilled to separate any unreacted 1,4-butanediol.[2]

Reaction Pathways

cluster_0 Method 1: From this compound cluster_1 Method 2: Dehydration of 1,4-Butanediol This compound This compound THF_1 Tetrahydrofuran This compound->THF_1 Hydrolysis/ Cyclization H2O, H+ H2O, H+ H2O, H+->THF_1 1,4-Butanediol 1,4-Butanediol THF_2 Tetrahydrofuran 1,4-Butanediol->THF_2 Dehydration Catalyst SO4(2-)/ZrO2 Catalyst->THF_2

Synthesis of Tetrahydrofuran.
Synthesis of Busulfan

Busulfan is an alkylating antineoplastic agent used in the treatment of chronic myeloid leukemia.

Comparison of Busulfan Synthesis Methods

FeatureMethod 1: From 1,4-Butanediol & Methanesulfonyl ChlorideMethod 2: From 1,4-Butanediol & Methanesulfonic Anhydride
Starting Materials 1,4-Butanediol, Methanesulfonyl Chloride1,4-Butanediol, Methanesulfonic Anhydride
Reagents/Solvent Pyridine[5]Triethylamine or Pyridine, Acetone or THF[6][7]
Reaction Conditions 0°C to room temperature[5]-10°C to room temperature[6][7]
Yield 85%[5]Not explicitly stated, but implied to be high.
Advantages High yield.Avoids the formation of carcinogenic chlorinated byproducts.[6][7]
Disadvantages Can produce chlorinated byproducts such as 4-chloro-1-butanol and this compound.Requires the use of methanesulfonic anhydride which may be less common than methanesulfonyl chloride.

Experimental Protocols

Method 1: Synthesis of Busulfan from 1,4-Butanediol and Methanesulfonyl Chloride

In a 50 ml flask, pyridine (0.06 mol, 4.83 ml) is placed and the temperature is reduced to 0°C in a water bath. Then, 1,4-butanediol (0.02 mol, 1.76 mL) is added to the mixture and stirred for 30 minutes. Methanesulfonyl chloride (0.04 mol, 3.1 ml) is then added dropwise. The resulting mixture is stirred at room temperature for 6 hours and then refrigerated for 8 hours. A few drops of water are added to neutralize the remaining methanesulfonyl chloride, followed by 5 ml of water. The precipitate is filtered, dissolved in ethyl acetate, and washed. The final product is crystallized from ethanol.[5]

Method 2: Synthesis of Busulfan from 1,4-Butanediol and Methanesulfonic Anhydride

In a 2 L four-necked bottle, 156.78 g (0.9 mol) of methanesulfonic anhydride is dissolved in 600 ml of acetone and cooled to -10°C with mechanical stirring. A mixture of 141.67 g (1.4 mol) of triethylamine and 27.04 g (0.3 mol) of 1,4-butanediol in 100 ml of acetone is slowly added via a constant pressure funnel over 65 minutes, maintaining the system temperature below 5°C. After the addition, the mixture is allowed to warm to room temperature and stirred overnight (14 hours).[6][7] The product is then isolated by filtration and washing.

Reaction Pathways

cluster_0 Method 1: With Methanesulfonyl Chloride cluster_1 Method 2: With Methanesulfonic Anhydride 1,4-Butanediol_1 1,4-Butanediol Busulfan_1 Busulfan 1,4-Butanediol_1->Busulfan_1 Esterification MsCl Methanesulfonyl Chloride MsCl->Busulfan_1 Pyridine_1 Pyridine Pyridine_1->Busulfan_1 Byproducts_1 Chlorinated Byproducts Busulfan_1->Byproducts_1 Formation of 1,4-Butanediol_2 1,4-Butanediol Busulfan_2 Busulfan 1,4-Butanediol_2->Busulfan_2 Esterification Ms2O Methanesulfonic Anhydride Ms2O->Busulfan_2 Base Base (e.g., Et3N) Base->Busulfan_2

Synthesis of Busulfan.
Synthesis of Adiponitrile

Adiponitrile is a key precursor to nylon 6,6.

Comparison of Adiponitrile Synthesis Methods

FeatureMethod 1: From this compoundMethod 2: Hydrocyanation of Butadiene
Starting Materials This compound, Sodium CyanideButadiene, Hydrogen Cyanide
Reagents/Catalyst -Nickel-based catalyst[8]
Reaction Conditions Reaction with sodium cyanide, followed by hydrogenation.[8]Multi-stage process involving hydrocyanation and isomerization.[8]
Yield Not specified in detail.High yield, modern industrial standard.
Advantages A more traditional, though less common, laboratory-scale synthesis.Highly efficient and the dominant industrial process.[8]
Disadvantages Use of highly toxic sodium cyanide. Less efficient than the modern industrial process.Requires handling of extremely toxic hydrogen cyanide and a sophisticated catalytic system.[9]

Experimental Protocols

Method 1: Synthesis of Adiponitrile from this compound

This compound is reacted with sodium cyanide to produce 1,4-dicyanobutane (adiponitrile). This reaction is a nucleophilic substitution where the chloride ions are replaced by cyanide ions. The reaction is typically carried out in a suitable solvent.

Method 2: Synthesis of Adiponitrile from Butadiene

The modern industrial synthesis involves the nickel-catalyzed hydrocyanation of butadiene.[8] The process occurs in several stages, starting with the addition of one molecule of hydrogen cyanide to butadiene to form pentenenitriles. These are then isomerized, and a second molecule of hydrogen cyanide is added to yield adiponitrile.[8]

Reaction Pathways

cluster_0 Method 1: From this compound cluster_1 Method 2: From Butadiene 1,4-Dichlorobutane_Adipo This compound Adiponitrile_1 Adiponitrile 1,4-Dichlorobutane_Adipo->Adiponitrile_1 Nucleophilic Substitution NaCN Sodium Cyanide NaCN->Adiponitrile_1 Butadiene Butadiene Pentenenitriles Pentenenitriles Butadiene->Pentenenitriles Hydrocyanation HCN Hydrogen Cyanide HCN->Pentenenitriles Ni_catalyst Nickel Catalyst Ni_catalyst->Pentenenitriles Adiponitrile_2 Adiponitrile Pentenenitriles->Adiponitrile_2 Isomerization & Hydrocyanation

Synthesis of Adiponitrile.
Synthesis of Tetrahydrothiophene (THT)

Tetrahydrothiophene is used as an odorant for natural gas and in the synthesis of some pharmaceuticals.

Comparison of THT Synthesis Methods

FeatureMethod 1: From this compoundMethod 2: From Tetrahydrofuran
Starting Materials This compound, Sodium SulfideTetrahydrofuran, Hydrogen Sulfide
Reagents/Solvent Dimethylformamide (DMF), Water[10]Alumina (Al₂O₃) catalyst[11]
Reaction Conditions Refluxing in DMF/water mixture.[10]Vapor-phase reaction over a heated catalyst.[11]
Yield 73-78%[10]Not specified in detail, but is a known preparative method.[11]
Advantages Good yield, well-established laboratory procedure.[10]Utilizes a common solvent as a starting material.
Disadvantages Use of flammable and toxic DMF.Requires high temperatures and handling of toxic hydrogen sulfide gas.

Experimental Protocols

Method 1: Synthesis of Tetrahydrothiophene from this compound

In a 5-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, 1.7 L of dimethylformamide (DMF) is heated to near reflux. A solution of 318 g (2.5 moles) of this compound and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water are added simultaneously at a rate that maintains reflux. After the addition is complete (about 1.5 hours), the mixture is refluxed for an additional 2 hours. The product is then isolated by distillation and purification.[10]

Method 2: Synthesis of Tetrahydrothiophene from Tetrahydrofuran

Tetrahydrothiophene is prepared by the reaction of tetrahydrofuran with hydrogen sulfide in the vapor phase. This reaction is catalyzed by alumina or other heterogeneous acid catalysts at elevated temperatures.[11]

Reaction Pathways

cluster_0 Method 1: From this compound cluster_1 Method 2: From Tetrahydrofuran 1,4-Dichlorobutane_THT This compound THT_1 Tetrahydrothiophene 1,4-Dichlorobutane_THT->THT_1 Nucleophilic Substitution Na2S Sodium Sulfide Na2S->THT_1 THF_THT Tetrahydrofuran THT_2 Tetrahydrothiophene THF_THT->THT_2 Sulfurization H2S Hydrogen Sulfide H2S->THT_2 Al2O3_catalyst Alumina Catalyst Al2O3_catalyst->THT_2

Synthesis of Tetrahydrothiophene.

References

A Comparative Guide to the Characterization of Products from Reactions with 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and characteristics of key products derived from reactions with 1,4-dichlorobutane: tetrahydrofuran, pyrrolidine, and adiponitrile. For each product, this document details the reaction from this compound, compares it with alternative synthetic routes, and presents relevant experimental data and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Tetrahydrofuran (THF)

Tetrahydrofuran, a vital solvent and precursor in organic synthesis, can be synthesized from this compound through an acid-catalyzed hydrolysis. This method is compared with the industrial dehydration of 1,4-butanediol.

Performance Comparison: Synthesis of Tetrahydrofuran
ParameterFrom this compoundFrom 1,4-Butanediol (Alternative)
Reaction Type Acid-catalyzed hydrolysisDehydration
Catalyst Strong acids (e.g., H₂SO₄, H₃PO₄, HI)Heterogeneous acid catalysts (e.g., alumina)
Reaction Conditions 170°C, 8 hours (with H₂SO₄)Vapor phase, high temperature
Yield ~60-70% (based on purity of starting material)High, often near-quantitative
Purity of Product Requires purification by distillationHigh purity achievable
Key Advantages Utilizes a readily available starting material.High efficiency and purity.
Key Disadvantages Requires high temperatures and pressures; potential for side reactions.Requires a different starting material.
Experimental Protocol: Synthesis of Tetrahydrofuran from this compound

Objective: To synthesize tetrahydrofuran by the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound (82% purity)

  • Water

  • Concentrated sulfuric acid (H₂SO₄)

  • Hastelloy reactor or a three-neck round-bottom flask with a reflux condenser and stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a Hastelloy reactor, combine 11.9 g of this compound (82% purity), 30 g of water, and 1 ml of concentrated sulfuric acid.

  • Heat the mixture to 170°C for 8 hours with agitation.

  • After the reaction period, cool the reactor to room temperature.

  • The reaction mixture will contain tetrahydrofuran, which can be separated and purified by distillation.

  • Analysis of the product can be performed using gas chromatography and mass spectrometry to confirm its identity and purity.

Reaction Pathway

G This compound This compound 1,4-Butanediol (intermediate) 1,4-Butanediol (intermediate) This compound->1,4-Butanediol (intermediate) H₂O, H⁺ Tetrahydrofuran Tetrahydrofuran 1,4-Butanediol (intermediate)->Tetrahydrofuran -H₂O

Acid-catalyzed hydrolysis of this compound to Tetrahydrofuran.

Pyrrolidine

Pyrrolidine, a foundational structure in many pharmaceuticals and natural products, can be synthesized from this compound via reaction with ammonia. A major industrial alternative is the reaction of 1,4-butanediol with ammonia.

Performance Comparison: Synthesis of Pyrrolidine
ParameterFrom this compoundFrom 1,4-Butanediol (Alternative)
Reaction Type Nucleophilic substitutionReductive amination
Reagents This compound, Ammonia1,4-Butanediol, Ammonia
Catalyst Not explicitly required, but base may be usedCobalt and nickel oxide on alumina
Reaction Conditions Elevated temperature and pressure165–200 °C, 17–21 MPa
Yield Moderate to goodHigh
Purity of Product Requires purificationRequires multistage purification
Key Advantages Direct conversion of a chloroalkane to an amine.Established industrial process with high throughput.
Key Disadvantages Potential for over-alkylation and side products.Requires high pressure and specialized catalytic systems.
Experimental Protocol: Conceptual Synthesis of Pyrrolidine from this compound

Objective: To synthesize pyrrolidine by the reaction of this compound with excess ammonia.

Materials:

  • This compound

  • Aqueous ammonia (excess)

  • Autoclave or high-pressure reactor

  • Heating and stirring capabilities

  • Extraction and distillation equipment

Procedure:

  • Charge a high-pressure reactor with this compound and a significant excess of aqueous ammonia. The excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.

  • Seal the reactor and heat it to a temperature typically above 100°C while stirring. The pressure will increase due to the vapor pressure of the reactants.

  • Maintain the reaction conditions for several hours to ensure complete conversion.

  • After cooling the reactor, carefully vent any excess ammonia.

  • The resulting mixture will contain pyrrolidine, ammonium chloride, and unreacted ammonia.

  • Neutralize the mixture with a strong base (e.g., NaOH) to liberate the free pyrrolidine.

  • Extract the pyrrolidine with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Purify the pyrrolidine by fractional distillation.

Pharmacological Significance of Pyrrolidine Derivatives

The pyrrolidine ring is a key structural motif in a wide range of pharmacologically active compounds. Its derivatives have shown a broad spectrum of biological activities, including:

  • Antimicrobial

  • Antiviral

  • Anticancer

  • Anti-inflammatory

  • Anticonvulsant

  • Enzyme inhibition (e.g., DPP-IV inhibitors for diabetes)

The conformational flexibility of the pyrrolidine ring allows for precise spatial arrangement of substituents, which is crucial for binding to biological targets.

G cluster_synthesis Synthesis cluster_application Pharmacological Applications This compound This compound Pyrrolidine Pyrrolidine This compound->Pyrrolidine NH₃ (excess) Pyrrolidine Derivatives Pyrrolidine Derivatives Pyrrolidine->Pyrrolidine Derivatives Functionalization Drug Discovery Drug Discovery Pyrrolidine Derivatives->Drug Discovery Biological Activity Anticancer Agents Anticancer Agents Drug Discovery->Anticancer Agents Antiviral Agents Antiviral Agents Drug Discovery->Antiviral Agents CNS Drugs CNS Drugs Drug Discovery->CNS Drugs

Synthesis of Pyrrolidine and its role in drug discovery.

Adiponitrile

Adiponitrile is a crucial intermediate in the production of nylon 6,6. While it can be synthesized from this compound, modern industrial methods predominantly use butadiene or acrylonitrile as starting materials.

Performance Comparison: Synthesis of Adiponitrile
ParameterFrom this compoundFrom Butadiene (Alternative)From Acrylonitrile (Alternative)
Reaction Type Nucleophilic SubstitutionHydrocyanationElectrohydrodimerization
Reagents This compound, Sodium CyanideButadiene, Hydrogen CyanideAcrylonitrile
Catalyst Phase-transfer catalyst (optional)Nickel-based catalystsNone (electrochemical)
Reaction Conditions Elevated temperature~100°C, liquid phaseElectrolytic cell
Yield Good>95% (Overall)High (Selectivity up to 83%)
Purity of Product Requires purification>99.5% after distillationRequires separation and purification
Key Advantages Direct route from a dichloroalkane.Highly efficient and selective industrial process."Green" process using electricity.
Key Disadvantages Use of highly toxic sodium cyanide.Use of highly toxic hydrogen cyanide.High energy consumption.
Experimental Protocol: Synthesis of Adiponitrile from this compound

Objective: To synthesize adiponitrile by the reaction of this compound with sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Solvent (e.g., DMSO or a polar aprotic solvent)

  • Stirring and heating apparatus

  • Quenching and extraction equipment

  • Distillation apparatus

Procedure:

  • Caution: This reaction involves the highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve sodium cyanide in a suitable solvent.

  • Slowly add this compound to the stirred solution.

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-100°C) and maintain for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water to dissolve the inorganic salts.

  • Extract the adiponitrile with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic extract over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude adiponitrile by vacuum distillation.

Industrial Significance and Biological Profile

The primary industrial application of adiponitrile is as a precursor to hexamethylenediamine, a monomer for the production of nylon 6,6. Adiponitrile itself is a toxic compound, and its mechanism of toxicity is related to the potential release of cyanide in vivo, which can inhibit cellular respiration.

G cluster_synthesis Adiponitrile Synthesis cluster_application Industrial Application This compound This compound Adiponitrile Adiponitrile This compound->Adiponitrile 2 NaCN Hexamethylenediamine Hexamethylenediamine Adiponitrile->Hexamethylenediamine Hydrogenation Nylon 6,6 Nylon 6,6 Hexamethylenediamine->Nylon 6,6 Polymerization

Synthesis of Adiponitrile and its industrial application.

Literature review of the applications of bifunctional alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Introduction

Bifunctional alkylating agents are a foundational class of chemotherapy drugs used in the treatment of a wide range of cancers, including lymphomas, leukemias, and various solid tumors.[1][2] Their cytotoxic effects are primarily mediated through the covalent alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] These agents possess two reactive alkyl groups, allowing them to form DNA monoadducts, as well as intrastrand and, most critically, interstrand cross-links.[4][5] The formation of interstrand cross-links is considered the key cytotoxic event, as these lesions are particularly challenging for cellular DNA repair mechanisms.[3][6] This guide provides a comparative analysis of prominent bifunctional alkylating agents, with a focus on their mechanisms of action, in vitro efficacy, and the pathways that mediate both their therapeutic effects and the development of resistance.

Mechanism of Action and DNA Damage Response

Bifunctional alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA, with the N7 position of guanine being the primary target.[3][7] The initial reaction forms a monoadduct. The second reactive group can then react with another guanine residue on the same DNA strand (intrastrand cross-link) or, more potently, on the opposite strand (interstrand cross-link).[3][4] These interstrand cross-links physically prevent the separation of the DNA double helix, a critical step for both replication and transcription, thereby triggering cell death.[4][8]

The cellular response to this DNA damage is orchestrated by the DNA Damage Response (DDR) pathway. Key sensor proteins, such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), are activated in response to DNA lesions. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2 and the tumor suppressor p53.[3] This signaling cascade mediates cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, initiates apoptosis.

general_mechanism cluster_cell Cancer Cell BAA Bifunctional Alkylating Agent DNA Nuclear DNA BAA->DNA Alkylation (N7-Guanine) ICL Interstrand Cross-links (ICLs) DNA->ICL Cross-linking DDR DNA Damage Response (DDR) (ATM/ATR) ICL->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Initiation resistance_mechanisms cluster_outside Extracellular cluster_cell Resistant Cancer Cell BAA_out Alkylating Agent BAA_in Alkylating Agent BAA_out->BAA_in Cellular Uptake Efflux Increased Efflux (e.g., MRPs) BAA_in->Efflux Targeted by Detox Cellular Detoxification (GSH/GST system) BAA_in->Detox Inactivated by DNA_target DNA BAA_in->DNA_target Damages Efflux->BAA_out Reduces intracellular concentration DNA_Repair Enhanced DNA Repair (NER, FA pathway) DNA_Repair->DNA_target Restores DNA_target->DNA_Repair Repaired by Apoptosis_res Apoptosis (Blocked) DNA_target->Apoptosis_res Damage fails to trigger apoptosis experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h for cell attachment A->B C Prepare serial dilutions of alkylating agent D Treat cells with drug (include controls) C->D E Incubate for 48-72h D->E F Add MTT reagent to wells G Incubate 2-4h (formazan formation) F->G H Solubilize formazan crystals (e.g., DMSO) G->H I Measure absorbance at 570 nm J Calculate % viability vs. control I->J K Plot dose-response curve and determine IC50 J->K

References

Green Synthesis: A Comparative Guide to Alternatives for 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of green chemistry alternatives to 1,4-dichlorobutane, a versatile but hazardous chemical intermediate. This document outlines the performance of sustainable alternatives, supported by experimental data, detailed protocols, and visual representations of synthetic pathways.

The principles of green chemistry encourage the use of safer, more sustainable chemicals and processes.[1][2] this compound, a useful C4 building block, is known for its role in the synthesis of important chemicals like tetrahydrofuran (THF) and adiponitrile, a precursor to Nylon 6,6.[3][4] However, its toxicity profile, including potential carcinogenicity and reproductive toxicity, necessitates the exploration of greener alternatives.[5][6] This guide focuses on two promising classes of bio-based substitutes: 1,4-butanediol (BDO) and furan-based derivatives.

Bio-based 1,4-Butanediol: A Drop-in Replacement

A leading green alternative to this compound is 1,4-butanediol (BDO) produced from renewable feedstocks.[7][8][9][10] Bio-based BDO can be synthesized through the fermentation of sugars derived from biomass, such as corn or lignocellulose.[8][11] This offers a significant reduction in greenhouse gas emissions compared to traditional petrochemical routes.[8]

One of the primary applications of this compound is the synthesis of tetrahydrofuran (THF). Bio-based 1,4-butanediol serves as a direct, more sustainable precursor for THF production via acid-catalyzed cyclodehydration.[2][9][10][12][13][14]

Comparative Performance: THF Synthesis

The following table summarizes the quantitative data for the synthesis of THF from both this compound and bio-based 1,4-butanediol.

PrecursorCatalyst/ConditionsTemperature (°C)Yield (%)Reference
This compound & 4,4'-dichlorodibutyl etherFerric chloride80 and aboveNot specified
1,4-ButanediolHigh-Temperature Water (no added catalyst)200-35084-94[13]
1,4-Butanediol (aqueous)ZrO₂-Al₂O₃ mixed oxide (ZA13)22097.1[2]
Experimental Protocols

Synthesis of THF from 1,4-Butanediol (Aqueous Phase Cyclodehydration)

  • Materials: 1,4-butanediol (2.4 g), de-ionized water (50 ml), ZrO₂-Al₂O₃ mixed oxide catalyst (ZA13, 0.4 g).

  • Apparatus: 300 ml stirred reactor.

  • Procedure:

    • The feed (BDO and water) and the catalyst are mixed and charged into the reactor.

    • The agitator speed is set to 600 rpm.

    • The reaction mixture is heated to 220 °C.

    • The reaction is allowed to proceed for 12 hours.

    • After the reaction, the product composition is determined by gas chromatography.

  • Yield: 97.1% THF.[2]

Synthesis of Adiponitrile from this compound

While greener routes to adiponitrile, such as the electrochemical hydrodimerization of acrylonitrile, are being developed, the traditional synthesis from this compound involves reaction with sodium cyanide.[1][15][16]

  • Materials: this compound, adiponitrile (as solvent), 35% aqueous solution of sodium cyanide.

  • Procedure:

    • A mixture of this compound and adiponitrile is prepared.

    • A 35% aqueous solution of sodium cyanide is added with stirring. A slight excess of sodium cyanide is used.

    • The reaction temperature is maintained at 140 °C at atmospheric pressure.

    • Excess water is allowed to flash off.

  • Yield: 88.1% adiponitrile.[17]

Synthesis Pathway: Bio-based 1,4-Butanediol and THF

BioBDO_THF_Synthesis Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Glucose) Biomass->Sugars Hydrolysis SuccinicAcid Succinic Acid Sugars->SuccinicAcid Fermentation BDO Bio-based 1,4-Butanediol SuccinicAcid->BDO Hydrogenation THF Tetrahydrofuran (THF) BDO->THF Acid-Catalyzed Cyclodehydration

Caption: Synthesis pathway of bio-based 1,4-butanediol and its conversion to tetrahydrofuran.

Furan-based Derivatives: A Platform for Green Chemicals

Furanic compounds derived from the dehydration of sugars are another promising class of renewable alternatives.[18][19][20][21][22] 5-(Hydroxymethyl)furfural (HMF), produced from C6 sugars, is a key platform chemical that can be converted into a variety of valuable molecules, including 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-furandicarboxylic acid (FDCA).[3][18][20][21][23]

For applications requiring a bifunctional electrophile similar to this compound, 2,5-bis(chloromethyl)furan, synthesized from furan-2,5-dimethanol (which can be derived from HMF), is a potential candidate.

Comparative Reactivity and Applications

Direct comparative studies on the reactivity of 2,5-bis(chloromethyl)furan versus this compound are not extensively documented in the readily available literature. However, the presence of the furan ring is expected to influence the reactivity of the chloromethyl groups.

Experimental Protocols

Preparation of 2,5-bis(chloromethyl)furan

  • Materials: Furan-2,5-dimethanol (0.2 mol), pyridine (0.48 mol), thionyl chloride (0.44 mol), dry chloroform.

  • Procedure:

    • A solution of furan-2,5-dimethanol and pyridine in dry chloroform is stirred and cooled to -40 °C.

    • A solution of thionyl chloride in dry chloroform is added dropwise over 1.5 hours.

    • The mixture is stirred at -40 °C for 30 minutes and then warmed to 0 °C for 30 minutes.

    • The reaction is quenched with ice water.

    • The organic phase is washed with 5% sodium hydroxide, dried, and evaporated.

    • The product is purified by vacuum distillation.

  • Yield: 75%.

Synthesis Pathway: Furan-based Platform Chemicals

Furan_Derivatives_Synthesis Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars Hydrolysis HMF 5-(Hydroxymethyl)furfural (HMF) Sugars->HMF Acid-Catalyzed Dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation BCMF 2,5-Bis(chloromethyl)furan BHMF->BCMF Chlorination

Caption: Synthesis of furan-based platform chemicals from biomass.

Toxicity and Environmental Profile

A critical aspect of green chemistry is the reduction of hazard. The following table provides a qualitative comparison of the toxicity profiles of this compound and its potential green alternatives.

CompoundToxicity ProfileReference
This compoundGenotoxic (in vitro), potential reproductive toxicity.[5]
1,4-ButanediolGenerally considered to have low toxicity.
2,5-Bis(hydroxymethyl)furan (BHMF)Less toxic to microorganisms than HMF and FDCA.[23]
2,5-Dimethylfuran (a related furan)Predicted to have moderate aquatic toxicity.

Conclusion

Bio-based 1,4-butanediol and furan-based derivatives present viable and more sustainable alternatives to the hazardous this compound. Bio-BDO is a direct "drop-in" replacement for applications like THF synthesis, with established high-yield processes and a favorable environmental profile. Furan-based compounds, accessible from renewable resources, offer a platform for a new generation of bio-based chemicals, although more research is needed to fully characterize their reactivity and performance as direct substitutes for this compound in all applications. The adoption of these greener alternatives can significantly contribute to a safer and more sustainable chemical industry.

References

Safety Operating Guide

Proper Disposal of 1,4-Dichlorobutane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dichlorobutane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3] Ingestion or inhalation may lead to symptoms like headache, dizziness, and nausea.[4] It is crucial to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Key Hazard Classifications:

  • Flammable Liquid: Category 3[3]

  • Skin Irritation: Category 2[3]

  • Eye Irritation: Category 2[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (respiratory irritation)[3]

  • Aquatic Hazard: Chronic Category 3

Chemical Incompatibility

To prevent hazardous reactions, do not mix this compound with the following:

  • Strong oxidizing agents[4][5][6]

  • Strong bases or alkalies[4][5][6]

  • Alkali metals and alkaline earth metals[7]

  • Light metals and steel[7]

  • Rubber and various plastics[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers with "Hazardous Waste: this compound".

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials. Keep it in its original or a designated, compatible container.

Step 2: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-impermeable gloves (e.g., Viton®, Barrier®).

  • Body Protection: A flame-retardant, anti-static lab coat or protective clothing.[6]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator.[6]

Step 3: Waste Collection and Storage

  • Container: Use a suitable, tightly closed container for collection.[1][6] Ensure the container is properly grounded and bonded.[1]

  • Storage Area: Store the waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[1][6]

  • Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[1][7] Post "No Smoking" signs.[1][7]

Step 4: Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ignition Control: Remove all sources of ignition.[1][4] Use only non-sparking tools for cleanup.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.

  • Absorption: Absorb the spill with a non-combustible, inert material such as sand, diatomaceous earth, or universal binders.[8]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[1]

Step 5: Final Disposal

  • Professional Disposal: this compound waste must not be disposed of with regular trash or poured down the drain.[1][8] It must be handled by a licensed chemical waste disposal facility.[1]

  • Disposal Method: The recommended disposal method is controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[4]

  • Container Disposal: Empty containers are also considered hazardous waste as they retain product residue.[6] They should be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of appropriately.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₄H₈Cl₂[6]
Molecular Weight 127.01 g/mol [6]
Boiling Point 161-163 °C (lit.)[5]
Melting Point -38 °C (lit.)[5]
Flash Point 52.2 °C (126 °F)[6]
Density 1.14 g/cm³ at 20 °C[7]
Toxicity (Oral, Rat) LD50: 3420 mg/kg[1]
Toxicity (Dermal, Rabbit) LD50: > 200 mg/kg[1]
Toxicity (Fish, 96h) LC50: 51.6 mg/L (Pimephales promelas)[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Spill & Emergency cluster_3 Final Disposal A Identify this compound Waste Stream B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Closed, & Grounded Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D Store Waste F Spill Occurs C->F Accidental Release E Ensure Area is Free of Ignition Sources D->E J Contact Licensed Hazardous Waste Vendor E->J Ready for Disposal G Evacuate & Remove Ignition Sources F->G Yes H Contain & Absorb with Inert Material G->H I Collect Spill Debris for Disposal H->I I->J Dispose of Debris K Arrange for Pickup and Transport J->K L Waste is Transported to a Treatment, Storage, and Disposal Facility (TSDF) K->L M Final Disposal via Controlled Incineration L->M

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 1,4-Dichlorobutane are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is a flammable and hazardous chemical that requires stringent safety measures to prevent exposure and ensure safe disposal. Adherence to these protocols is paramount for the protection of all laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound.

Table 1: Personal Protective Equipment for this compound

PPE CategoryItemSpecifications
Hand Protection Chemical Impermeable GlovesNitrile rubber gloves with a minimum thickness of 11-13 mil are recommended for normal use. Gloves must be inspected before use and replaced regularly, as contaminants can accumulate.[1][2]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]
Respiratory Protection Air-Purifying RespiratorIn case of inadequate ventilation or when vapors/aerosols are generated, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is necessary.[4]
Body Protection Protective ClothingFire/flame resistant and impervious clothing should be worn.[3] In areas with a risk of splashing, a hooded chemical-resistant suit may be required.[5]
Footwear Safety FootwearChemical-resistant, steel-toe boots or shoes are recommended.[6]
Health Hazard Information

Understanding the health risks associated with this compound is crucial for safe handling.

Table 2: Health Hazard Data for this compound

HazardDescription
Acute Oral Toxicity LD50 - rat - 3,420 mg/kg bw[3]
Acute Dermal Toxicity LD50 - rabbit - > 200 mg/kg bw[3]
Skin Contact Causes skin irritation.[7]
Eye Contact Causes eye irritation.[7]
Ingestion Harmful if swallowed.[7]
Physical and Chemical Properties

Knowledge of the physical and chemical properties of this compound is essential for safe storage and handling.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Physical State Liquid[3]
Color Clear[3]
Melting Point Approx. -37.3 °C[3]
Boiling Point Approx. 155 °C at 1,013 hPa[3]
Flash Point 104°F (40°C)[4]
Vapor Density 4.4 (Heavier than air)[4]
Specific Gravity 1.1408 (Denser than water)[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.

Step 1: Receiving and Storage
  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Ventilated Storage: Store the container in a dry, cool, and well-ventilated place.[3]

  • Incompatible Materials: Keep away from heat sources, open flames, sparks, and oxidizing materials.[7][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge.

Step 2: Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Don PPE: Wear the appropriate PPE as specified in Table 1 before handling the chemical.

  • Avoid Contact: Avoid contact with skin and eyes and do not breathe vapors.[3][7]

  • Non-Sparking Tools: Use non-sparking tools to prevent ignition.[3]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Step 3: Spill Management
  • Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[7]

  • Remove Ignition Sources: Remove all sources of ignition.[3]

  • Containment: For small spills, use absorbent paper to pick up the material. For larger spills, cover drains and contain the spill with liquid-absorbent material (e.g., sand, diatomite).[4]

  • Collection: Collect the spilled material and absorbent in a suitable, closed container for disposal.[3]

  • Decontamination: Solvent wash all contaminated surfaces with alcohol followed by washing with a strong soap and water solution.[4]

Step 4: Disposal Plan
  • Waste Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container.[3]

  • Hazardous Waste: This material and its container must be disposed of as hazardous waste.[8]

  • Licensed Disposal: Arrange for disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Regulations: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[8] Do not allow the chemical to enter drains.[3]

Experimental Workflow: Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Assemble PPE a->b c Prepare Well-Ventilated Workspace b->c d Receive & Inspect Chemical c->d e Store Appropriately d->e f Don PPE e->f g Conduct Experiment f->g h Segregate Waste g->h k Spill Occurs g->k i Clean Work Area h->i j Dispose of Waste via Licensed Contractor i->j j->a New Experiment l Evacuate Area k->l Yes m Contain Spill l->m m->j n Follow First Aid Procedures

References

×

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Feasible Synthetic Routes

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1,4-Dichlorobutane
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1,4-Dichlorobutane

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